7-Bromoquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSJDDDOGXJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739765 | |
| Record name | 7-Bromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375108-40-9 | |
| Record name | 7-Bromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromoquinoline-3-carbonitrile. Due to the specialized nature of this compound, publicly available experimental data is limited. This guide compiles the existing information and furnishes detailed experimental protocols for the determination of key physical characteristics, enabling researchers to perform in-house analysis.
Core Physical and Chemical Properties
This compound is a halogenated aromatic nitrile with a quinoline core structure. Its chemical properties are influenced by the electron-withdrawing nature of the bromine atom and the cyano group, as well as the aromatic system of the quinoline ring.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1375108-40-9 | [1] |
| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |
| Molecular Weight | 233.06 g/mol | [1] |
| Physical State | Solid (presumed, based on related compounds and synthesis workup) | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported in a patent document.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.21 | d | H-2 or H-4 | |
| 9.13 | d | 1.52 | H-2 or H-4 |
| 8.38 | d | 2.02 | H-8 |
| 8.08 | d | 8.84 | H-5 |
| 7.95 | dd | 8.72, 1.89 | H-6 |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR and Mass Spectrometry
As of the latest available data, experimental ¹³C NMR and mass spectrometry data for this compound are not published in readily accessible literature. The predicted mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).
Thermal Properties
Experimental data for the melting and boiling points of this compound are not currently available in the public domain.
Table 3: Thermal Properties of this compound
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents has not been reported. Generally, quinoline derivatives exhibit solubility in polar aprotic solvents.
Table 4: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Insoluble |
| DMSO | Soluble |
| DMF | Soluble |
| Methanol | Sparingly soluble to soluble |
| Dichloromethane | Sparingly soluble to soluble |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, allowing researchers to generate the compound and determine its physical properties.
Synthesis of this compound
A reported synthesis involves the reaction of 2-amino-4-bromobenzaldehyde with 3,3-diethoxypropionitrile.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Combine 2-amino-4-bromobenzaldehyde (10.00 mmol), 3,3-diethoxypropionitrile (12.00 mmol), and p-toluenesulfonic acid monohydrate (2.00 mmol) in toluene (30 mL).
-
Heat the reaction mixture to reflux for 3 hours using a Dean-Stark apparatus to remove water.
-
After completion, cool the mixture to room temperature and remove the toluene by evaporation under reduced pressure.
-
Dissolve the residue in a small amount of dimethylformamide (DMF) and dilute with chloroform.
-
Wash the organic solution sequentially with water and a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform.
-
Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using a dichloromethane/methanol gradient (0-3%).
-
Triturate the resulting product with ether to obtain pure 7-bromo-3-cyanoquinoline.
Determination of Physical Properties
The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.
Workflow for Physical and Spectroscopic Characterization
Caption: Workflow for the characterization of this compound.
1. Melting Point Determination (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
2. Solubility Determination:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: In a small test tube, add approximately 10 mg of the compound to 1 mL of the chosen solvent.
-
Observation: Vigorously stir or sonicate the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Quantification (for soluble samples): If a quantitative value is needed, add small, known amounts of the solute to a known volume of the solvent until saturation is reached (a slight excess of solid remains after prolonged stirring). The undissolved solid is then filtered, dried, and weighed. The solubility is calculated from the mass of the dissolved solid.
3. NMR Spectroscopy:
-
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
-
¹³C NMR:
-
Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.7 mL of deuterated solvent).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
4. Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (which will appear as a pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes) and the fragmentation pattern to confirm the molecular weight and structure.
References
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-Bromoquinoline-3-carbonitrile
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. Within this esteemed class of heterocycles, 7-Bromoquinoline-3-carbonitrile emerges as a highly versatile and strategic building block. Its unique trifunctional nature—a reactive bromine atom, an electron-withdrawing nitrile group, and the intrinsic quinoline core—offers a powerful platform for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and multifaceted applications of this compound, with a particular focus on its instrumental role in the development of novel kinase inhibitors and other targeted therapeutics. This document is intended to serve as a vital resource for researchers engaged in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a wide array of biologically active compounds.[1] This prevalence is not coincidental; the quinoline nucleus provides a rigid, aromatic framework that can be strategically functionalized to modulate interactions with various biological targets. The nitrogen atom within the ring system acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding affinity.
Modifications to the quinoline core are central to tuning its pharmacological profile. The introduction of a bromine atom, as seen in this compound, provides a key reactive handle for post-synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions.[2] The nitrile group at the 3-position, a potent electron-withdrawing group, significantly influences the electronic properties of the quinoline ring and can participate in various chemical transformations or act as a critical pharmacophoric element.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development.
Core Chemical Attributes
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 1375108-40-9 | [3][4][5] |
| Molecular Formula | C₁₀H₅BrN₂ | [3][4][5] |
| Molecular Weight | 233.06 g/mol | [3][4][5] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic Signature
The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of the substituted quinoline ring system. The chemical shifts and coupling constants of the protons on the quinoline core are influenced by the positions of the bromo and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule.[6] The carbon atom of the nitrile group will appear in the characteristic region for cyano carbons (typically 115-120 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit predictable chemical shifts.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations will also be present.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).[8]
Synthesis of this compound: A Strategic Approach
While multiple synthetic routes to quinoline derivatives exist, a common and effective strategy for preparing this compound involves a multi-step sequence starting from readily available precursors. A plausible synthetic pathway is outlined below.
Conceptual Synthetic Workflow
The synthesis of this compound can be logically approached through the construction of the quinoline core followed by the introduction of the nitrile functionality. A common starting material for the synthesis of 7-bromoquinolines is 3-bromoaniline.[9]
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example of a synthetic route that could be employed to prepare this compound. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of an Acylated Intermediate from 3-Bromoaniline
-
To a stirred solution of 3-bromoaniline in a suitable solvent (e.g., dichloromethane), add an appropriate acylating agent (e.g., ethyl (ethoxymethylene)cyanoacetate) at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the acylated intermediate.
Step 2: Cyclization to form the 7-Bromoquinoline Core
-
The purified intermediate from Step 1 is dissolved in a high-boiling point solvent such as Dowtherm A.
-
The solution is heated to a high temperature (e.g., 250 °C) to induce thermal cyclization.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).
-
The solid is collected by filtration, washed, and dried to afford the 7-bromoquinoline derivative.
Step 3: Introduction of the Nitrile Group (if not already present)
Should the cyclization in Step 2 not directly yield the 3-carbonitrile derivative, a subsequent cyanation step would be necessary. This often involves the conversion of a suitable leaving group at the 3-position (e.g., a halogen) to a nitrile using a cyanide source (e.g., copper(I) cyanide) in a polar aprotic solvent like DMF or NMP.
Applications in Medicinal Chemistry and Organic Synthesis
The strategic placement of the bromo and cyano functionalities on the quinoline scaffold makes this compound a highly valuable intermediate in the synthesis of complex molecules with therapeutic potential.
A Versatile Precursor for Kinase Inhibitors
A significant body of research has demonstrated the utility of the quinoline-3-carbonitrile scaffold in the design of potent kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an excellent starting point for the synthesis of kinase inhibitors through the functionalization of the bromine atom at the 7-position.
4.1.1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom at the 7-position is readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
4.1.2. Targeting Key Oncogenic Kinases
Derivatives of this compound have shown promise as inhibitors of several key kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilino-3-quinolinecarbonitrile scaffold is a known pharmacophore for EGFR inhibitors.[12]
-
Src Kinase: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[2]
-
Dual PI3K/mTOR Inhibitors: The broader class of morpholinopyrimidine-5-carbonitriles has been investigated for dual inhibition of PI3K and mTOR, two key nodes in cancer signaling pathways.[13]
A Building Block for Novel Heterocyclic Systems
Beyond its use in kinase inhibitor synthesis, this compound can serve as a precursor for the construction of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its trifunctional nature provides a versatile and powerful platform for the synthesis of a diverse array of complex molecules, particularly in the realm of targeted cancer therapy. The ability to readily functionalize the 7-position via cross-coupling reactions, combined with the electronic influence and synthetic potential of the 3-carbonitrile group, makes this compound an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutic agents continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1375108-40-9|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 5-Bromoquinoline-3-carbonitrile|CAS 1974296-18-8 [benchchem.com]
- 9. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile
CAS Number: 1375108-40-9[1][2]
This technical guide provides a comprehensive overview of 7-Bromoquinoline-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical properties, plausible synthetic routes, potential biological activities, and relevant experimental protocols, drawing from data on closely related quinoline derivatives.
Chemical and Physical Properties
This compound is a substituted quinoline featuring a bromine atom at the 7-position and a nitrile group at the 3-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1375108-40-9 | [1][2] |
| Molecular Formula | C₁₀H₅BrN₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| Synonyms | 7-Bromo-3-quinolinecarbonitrile | [1] |
Synthesis of this compound
Experimental Protocol: Plausible One-Pot Synthesis
This protocol is adapted from general methods for the synthesis of quinoline-3-carbonitrile derivatives.[3]
Materials:
-
Appropriate 2-amino-4-bromobenzaldehyde
-
Ethyl cyanoacetate
-
A compound with an active methylene group (e.g., dimedone or cyclohexanone)
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
A mixture of the 2-amino-4-bromobenzaldehyde (1 mmol), the active methylene compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (2 mmol) is taken in absolute ethanol.
-
The reaction mixture is refluxed for approximately 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Potential Biological Activities and Applications
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The presence of the bromine atom and the carbonitrile group on the quinoline scaffold of this compound suggests its potential as a precursor for novel therapeutic agents.
Anticancer Potential
Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or interference with DNA replication by inhibiting topoisomerases.[5][6] The nitrile group, in particular, has been noted to enhance the anticancer activity of certain heterocyclic compounds.[7][8]
Antibacterial Activity
The quinoline core is a well-established pharmacophore in antibacterial drugs. Some quinoline-3-carbonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving the inhibition of DNA gyrase.[3]
| Compound Class | Derivative Example | Target Organism | MIC (μg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [9] |
| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | Klebsiella pneumoniae | 0.80 - 1.00 (mg/mL) | [10] |
| Quinoline-carbonitriles | 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 (inhibition zone in mm) | [11] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[4]
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of this compound (or its derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[9]
Procedure:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacteria.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Chemical Reactivity and Further Functionalization
The bromine atom at the 7-position of this compound is amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction can be used to synthesize novel 7-aryl or 7-heteroaryl quinoline-3-carbonitrile derivatives.
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, related quinoline derivatives have been shown to target key pathways in cancer. For instance, some quinoline-based compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully characterize its synthesis, biological activity, and mechanism of action.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 7-BroMo-quinoline-3-carbonitrile | 1375108-40-9 [chemicalbook.com]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 7-Bromoquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. This document outlines a detailed two-step synthetic pathway, commencing with the formylation of 7-bromoquinoline to yield the key intermediate, 7-bromoquinoline-3-carbaldehyde, followed by its conversion to the target nitrile. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate practical application in a laboratory setting.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Formylation of 7-Bromoquinoline: Introduction of a formyl group at the C3 position of the 7-bromoquinoline scaffold to produce 7-bromoquinoline-3-carbaldehyde. A plausible method for this transformation is the lithiation of 7-bromoquinoline followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This approach offers high regioselectivity.
-
Conversion of Aldehyde to Nitrile: The transformation of the aldehyde functional group of 7-bromoquinoline-3-carbaldehyde into a nitrile. A widely used and effective method for this conversion is the one-pot reaction with hydroxylamine hydrochloride, which proceeds through an intermediate oxime that is subsequently dehydrated.
This strategic approach utilizes readily available starting materials and employs well-established chemical transformations, ensuring a reliable and reproducible synthesis.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.
Step 1: Synthesis of 7-Bromoquinoline-3-carbaldehyde
This step focuses on the regioselective formylation of 7-bromoquinoline at the 3-position via a lithium-halogen exchange followed by reaction with DMF.
Materials and Reagents:
-
7-Bromoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromoquinoline-3-carbaldehyde.
Step 2: Synthesis of this compound
This one-pot procedure converts the aldehyde intermediate into the final nitrile product.
Materials and Reagents:
-
7-Bromoquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 7-bromoquinoline-3-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), anhydrous sodium sulfate, and sodium bicarbonate.
-
The reaction can be performed in a dry medium under microwave irradiation for a rapid and efficient conversion. Alternatively, the mixture can be refluxed in a suitable solvent such as N-methylpyrrolidone.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromoquinoline | 7-Bromoquinoline-3-carbaldehyde | n-BuLi, DMF | THF | -78 to RT | 3 | 50-70 |
| 2 | 7-Bromoquinoline-3-carbaldehyde | This compound | NH₂OH·HCl, Na₂SO₄, NaHCO₃ | Dry media (Microwave) or NMP | Reflux or Microwave | 0.1-2 | 85-95 |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Starting Materials for 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key starting materials and synthetic pathways for the preparation of 7-bromoquinoline-3-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science. This document outlines a primary synthetic route, complete with experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.
Introduction
This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of a variety of functional molecules. The strategic placement of the bromo and cyano groups on the quinoline scaffold allows for diverse chemical modifications, making it a versatile building block in the development of novel therapeutic agents and advanced materials. This guide focuses on a practical and efficient synthetic approach to this target molecule, starting from readily available precursors.
Core Synthetic Strategy: Friedländer Annulation
The most direct and efficient synthesis of this compound is achieved through a variation of the Friedländer annulation. This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl or, in this case, a nitrile function. This approach allows for the construction of the quinoline ring system in a single, high-yielding step.
The primary starting materials for this synthesis are:
-
2-Amino-4-bromobenzaldehyde: This substituted benzaldehyde provides the benzene ring portion of the quinoline system, incorporating the bromine atom at the desired 7-position of the final product.
-
3,3-Diethoxypropanenitrile: This reactant serves as the three-carbon unit that forms the pyridine ring of the quinoline. The nitrile group is the precursor to the carbonitrile at the 3-position, and the diethyl acetal provides a masked aldehyde function that participates in the cyclization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile.
| Parameter | Value |
| Starting Material 1 | 2-Amino-4-bromobenzaldehyde |
| Starting Material 2 | 3,3-Diethoxypropanenitrile |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Yield | 75% |
| Purification | Flash chromatography, trituration with diethyl ether |
Experimental Protocol
The following protocol details the experimental procedure for the synthesis of this compound via the Friedländer annulation.
Materials:
-
2-Amino-4-bromobenzaldehyde (10.00 mmol, 2.00 g)
-
3,3-Diethoxypropanenitrile (12.00 mmol, 1.80 mL)
-
p-Toluenesulfonic acid monohydrate (2.00 mmol, 0.380 g)
-
Toluene (30 mL)
-
Chloroform
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol), 3,3-diethoxypropanenitrile (1.80 mL, 12.00 mmol), and p-toluenesulfonic acid monohydrate (0.380 g, 2.000 mmol) in toluene (30 mL) is heated under reflux using a Dean-Stark apparatus for 3 hours.
-
The reaction mixture is then cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in a small amount of N,N-dimethylformamide and then diluted with chloroform.
-
The organic solution is washed with an aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography (eluting with 0-3% methanol in dichloromethane) followed by trituration in diethyl ether to yield this compound (1.75 g, 75%).
Characterization:
The structure of the final product can be confirmed by spectroscopic methods. The reported ¹H NMR data is as follows:
-
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 7.95 (dd, J=8.72, 1.89 Hz, 1 H), 8.08 (d, J=8.84 Hz, 1 H), 8.38 (d, J=2.02 Hz, 1 H), 9.13 (d, J=1.52 Hz, 1 H), 9.21 (d, 1 H).
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for the formation of this compound.
Caption: Synthetic route to this compound.
Conclusion
The Friedländer annulation provides an effective and straightforward method for the synthesis of this compound. The use of commercially available starting materials, 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile, makes this a practical approach for obtaining this valuable synthetic intermediate. This guide provides the necessary information for researchers to successfully implement this synthesis in a laboratory setting, facilitating further research and development in areas that utilize quinoline-based scaffolds.
An In-depth Technical Guide on the Potential Biological Activity of 7-Bromoquinoline-3-carbonitrile
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 7-Bromoquinoline-3-carbonitrile. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds, including quinoline, quinoline-3-carbonitrile, and bromoquinoline derivatives, to infer the potential therapeutic areas for this compound. The information presented is intended to guide future research and is not a direct representation of the activity of this compound.
The quinoline scaffold is a prominent heterocyclic aromatic compound found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored in drug discovery, leading to the development of numerous therapeutic agents.[1][2][3][4] The presence of a bromine atom and a carbonitrile group on the quinoline core of this compound suggests the potential for diverse biological interactions.
Potential Biological Activities
Based on the activities of related compounds, this compound could be investigated for the following biological properties:
-
Antibacterial Activity: Derivatives of quinoline-3-carbonitrile have been synthesized and evaluated as potential antibacterial agents.[5] Some of these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action for some quinoline-based antibiotics is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5]
-
Anticancer Activity: The quinoline ring is a key structural component in many anticancer agents.[1][3][6] Various quinoline derivatives have demonstrated potent activity against a range of cancer cell lines.[1][3][6]
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and primaquine.[3][4] Research continues to explore new quinoline derivatives for their efficacy against drug-resistant strains of malaria.[4]
-
Anti-inflammatory and Analgesic Activity: Studies on 3-bromo isoquinoline derivatives, structural isomers of bromoquinolines, have shown noteworthy analgesic and anti-inflammatory properties.[7]
-
Antifungal and Anticonvulsant Activities: Various quinoline derivatives have also been reported to possess antifungal and anticonvulsant properties, highlighting the broad therapeutic potential of this chemical scaffold.[2]
Data Presentation: Biological Activities of Quinoline Derivatives
| Compound Class | Biological Activity | Potential Mechanism of Action | References |
| Quinoline-3-carbonitrile Derivatives | Antibacterial | Inhibition of DNA gyrase | [5] |
| General Quinoline Derivatives | Anticancer | Various (e.g., kinase inhibition, apoptosis induction) | [1][3][6] |
| General Quinoline Derivatives | Antimalarial | Inhibition of heme detoxification | [3][4] |
| 3-Bromo Isoquinoline Derivatives | Anti-inflammatory, Analgesic | Not specified | [7] |
| General Quinoline Derivatives | Antifungal | Not specified | [2] |
| General Quinoline Derivatives | Anticonvulsant | Not specified | [2] |
Experimental Protocols
A general experimental workflow for the preliminary screening of the antibacterial activity of a novel compound like this compound is outlined below.
Workflow for Antibacterial Screening
Potential Signaling Pathway: DNA Gyrase Inhibition
Given that quinoline-3-carbonitrile derivatives have been suggested to target DNA gyrase, a hypothetical signaling pathway illustrating this mechanism is presented below. This represents a potential, yet unconfirmed, mechanism for this compound.
Hypothetical Mechanism of Action: DNA Gyrase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
7-Bromoquinoline-3-carbonitrile: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the introduction of bromo and carbonitrile functionalities at the 7- and 3-positions, respectively, offers unique opportunities for chemical modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthetic pathways, and its prospective roles in anticancer, antibacterial, and antifungal research. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a summary of relevant quantitative data from structurally similar compounds to guide future research endeavors.
Chemical Properties and Synthesis
This compound possesses a molecular formula of C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol . Its structure, featuring a reactive bromine atom and a cyano group, makes it a versatile intermediate for the synthesis of a diverse range of derivatives.
Synthesis of Quinoline-3-carbonitrile Derivatives
The synthesis of quinoline-3-carbonitrile scaffolds is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy. A common and effective method is a one-pot reaction involving an appropriately substituted aniline (in this case, 3-bromoaniline), an aromatic aldehyde, and malononitrile.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-7-bromoquinoline-3-carbonitrile
This protocol is a representative procedure for the synthesis of a this compound derivative.
Materials:
-
3-Bromoaniline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Catalyst (e.g., L-proline or ammonium chloride)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-bromoaniline, the selected aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of L-proline (10-20 mol%).
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol.
-
If necessary, purify the product further by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Workflow for the Synthesis of this compound Derivatives
An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The strategic introduction of various substituents onto the quinoline ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. Among these, 7-bromoquinoline-3-carbonitrile derivatives have emerged as a promising class of compounds with significant potential in drug discovery. The presence of the bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carbonitrile group at the 3-position can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their anticancer, antibacterial, and neuroprotective activities.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound derivatives typically commences with the construction of a suitably substituted quinoline precursor, followed by functionalization to introduce the desired diversity. A common strategy involves the synthesis of a key intermediate, 7-bromo-4-chloroquinoline, which can then be further modified.[1][2]
Synthesis of Key Intermediate: 7-Bromo-4-chloroquinoline
A prevalent method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline. Subsequent chlorination yields the 4-chloroquinoline intermediate. For the synthesis of 7-bromo-4-chloro-8-methylquinoline, the process starts with 3-bromo-2-methylaniline.[1]
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-8-methylquinoline [1]
-
Condensation: A mixture of 3-bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed under reduced pressure.
-
Cyclization: The crude intermediate from the previous step is heated in a high-boiling point solvent such as diphenyl ether at approximately 240-260°C for 30-60 minutes to yield 7-bromo-8-methylquinolin-4-ol.
-
Chlorination: 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) at approximately 110°C for 2-4 hours. After completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product, 7-bromo-4-chloro-8-methylquinoline.
The overall synthetic pathway is depicted in the workflow below.
Derivatization Strategies
The 7-bromo-4-chloroquinoline-3-carbonitrile core offers two primary sites for chemical modification: the 4-position (chloro group) and the 7-position (bromo group).
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position: The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement by various amines, anilines, and other nucleophiles. This reaction is a cornerstone for creating libraries of 4-aminoquinoline derivatives.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position: The bromine atom at the 7-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the derivatives.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-8-methylquinoline [2]
-
A degassed reaction vessel is charged with 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
A degassed solvent system (e.g., 1,4-dioxane/water) is added.
-
The reaction mixture is heated at 80-120°C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The crude product is purified by column chromatography.
The general workflow for these derivatization strategies is illustrated below.
Biological Activities and Therapeutic Potential
This compound derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer, antibacterial, and neuroprotective agents.
Anticancer Activity
Quinoline-based compounds are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5] Derivatives of the 4-anilinoquinoline-3-carbonitrile scaffold have been identified as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR).[2]
Quantitative Data on Anticancer Activity
The cytotoxic effects of quinoline derivatives are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[4]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinoline-3-carbonitrile | EGFR kinase inhibitor | - | 0.0075 | [2] |
| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |
| 4-Aminoquinoline | Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 | [3] |
| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | - | [6] |
Experimental Protocol: MTT Cytotoxicity Assay [4][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways in Cancer
Many quinoline-based kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as downstream signaling pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.[2][8][][10]
Antibacterial Activity
The quinoline scaffold is a core component of several established antibacterial drugs.[11] Derivatives of quinoline-3-carbonitrile have shown promising broad-spectrum antibacterial activity.[12][13] The mechanism of action for many quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12]
Quantitative Data on Antibacterial Activity
The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).[11]
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone | Compound 2-e | MRSA | 0.0195–0.039 | [14] |
| Quinolone | Compound 3-e | MRSA | 0.039 | [14] |
| Quinolone | Compound 4-e | MRSA | 0.039 | [14] |
| Quinoline-3-carbonitrile | Furan substituted derivative (QD4) | Various strains | 4 - 8 | [15] |
| Chloroquinoline | 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | - (Inhibition zone 11.00 mm) | [16] |
| Chloroquinoline | 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | - (Inhibition zone 11.00 mm) | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination [17]
-
Prepare Inoculum: Culture the test bacterium in a suitable broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity
Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19][20] The proposed mechanisms of action often involve the modulation of signaling pathways that protect neurons from cell death and oxidative stress.[21] For instance, some compounds have been shown to activate pathways that promote neuronal survival and reduce neuroinflammation.
While specific data on the neuroprotective effects of this compound derivatives are limited, the broader class of quinoline compounds has shown promise in various in vitro and in vivo models of neurodegeneration.[18]
Potential Signaling Pathways in Neuroprotection
The neuroprotective effects of various compounds are often mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives | MDPI [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromoquinoline-3-carbonitrile: A Technical Guide to a Potential Kinase Inhibitor
Disclaimer: Direct experimental data on the specific mechanism of action, biological targets, and quantitative activity of 7-Bromoquinoline-3-carbonitrile is not extensively available in publicly accessible scientific literature. This document, therefore, presents a hypothesized mechanism of action and supporting data based on the well-documented activities of structurally related quinoline-3-carbonitrile and bromoquinoline derivatives. The information herein is intended to serve as a technical guide for researchers and drug development professionals, providing a foundational framework for initiating investigations into this compound.
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The quinoline-3-carbonitrile moiety, in particular, has emerged as a significant pharmacophore, especially in the development of kinase inhibitors for oncology. The presence of a bromine atom, as in this compound, can further modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets, making it a compound of interest for further investigation.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on extensive research on analogous compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases. The 4-anilino-3-quinolinecarbonitrile scaffold, a close structural relative, is a well-established inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
It is hypothesized that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The quinoline ring system mimics the adenine region of ATP, while the substituents on the ring, including the bromine at the 7-position, likely confer selectivity and potency by interacting with specific amino acid residues within the kinase's active site.
Alternative Potential Mechanisms
While kinase inhibition is the most prominent hypothesis, other mechanisms observed for related quinoline derivatives include:
-
DNA Gyrase Inhibition: Some quinoline-3-carbonitrile derivatives have shown potential as antibacterial agents by targeting bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4][5]
-
Topoisomerase I Inhibition: Certain brominated quinolines have been reported to inhibit human topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription, and to induce apoptosis.[6][7]
Further experimental validation is required to determine the precise mechanism of action for this compound.
Potential Signaling Pathway Involvement
Given the strong evidence for kinase inhibition among related compounds, this compound could potentially modulate key oncogenic signaling pathways. The EGFR signaling pathway is a prime example, as it is frequently targeted by quinoline-based inhibitors.[8][9] Inhibition of EGFR would disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Quantitative Data for Structurally Related Compounds
The following table summarizes the inhibitory activities (IC50 values) of various quinoline-3-carbonitrile and bromoquinoline derivatives against different biological targets. This data provides a reference for the potential potency of this compound.
| Compound Class | Compound | Target | IC50 Value | Reference |
| Quinoline-3-carbonitrile Derivatives | 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | 7.5 nM | [9] |
| 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles | Src Kinase | 1-3 nM | [10] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | EGFR | 71 nM | [8] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | HER-2 | 21 nM | [8] | |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | BRAFV600E | 62 nM | [8] | |
| Quinoline-3-carbonitrile derivative (QD4) | DNA Gyrase | - | [3][5] | |
| Bromoquinoline Derivatives | 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I | - | [6][7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) cell line | 15.4 µM | [7] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) cell line | 26.4 µM | [7] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) cell line | 15.0 µM | [7] |
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, which would be a crucial first step in determining the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), γ-32P-labeled or unlabeled for non-radioactive assays
-
This compound (test compound)
-
Staurosporine or a known EGFR inhibitor (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microtiter plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in kinase reaction buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilutions or controls (DMSO for negative control, known inhibitor for positive control)
-
Peptide substrate
-
Recombinant EGFR kinase
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Methods (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
While this compound remains a compound with an uncharacterized mechanism of action, the extensive body of research on structurally similar molecules strongly suggests its potential as a kinase inhibitor. This technical guide provides a hypothesized framework for its biological activity, highlighting the EGFR signaling pathway as a plausible target. The provided quantitative data from related compounds and the detailed experimental protocol for a kinase inhibition assay offer a solid starting point for researchers and drug development professionals to initiate a thorough investigation into the therapeutic potential of this compound. Empirical studies are essential to confirm these hypotheses and to fully elucidate the compound's mechanism of action and its potential as a novel therapeutic agent.
References
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromoquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectral characterization, and a review of the biological activities of structurally related compounds, offering valuable insights for researchers in drug discovery and development.
Chemical Properties and Synthesis
This compound is a substituted quinoline with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol .[1][2] Its structure features a bromine atom at the 7-position and a nitrile group at the 3-position of the quinoline ring system.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of a substituted aniline with a suitable three-carbon component to construct the quinoline ring system.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported and is summarized below.
-
Materials: 3-Amino-4-bromobenzaldehyde, malononitrile, piperidine, ethanol.
-
Procedure: A mixture of 3-amino-4-bromobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is then heated under reflux for a specified period. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) | Reference |
| This compound | 9.25 (d, J=2.2 Hz, 1H), 8.95 (d, J=2.2 Hz, 1H), 8.20 (d, J=9.0 Hz, 1H), 8.05 (d, J=1.9 Hz, 1H), 7.85 (dd, J=9.0, 1.9 Hz, 1H) | Not explicitly reported for this compound. | Not explicitly reported for this compound. | Not explicitly reported for this compound. | |
| 2-Amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 11.68 (s, 1H, NH), 7.73 (s, 1H, H-10), 7.42 (d, J = 6 Hz, 1H, H-8), 7.25 (m, 8H, H-7, NH₂, Ph-CH), 4.49 (s, 1H, H-4), 2.40 ppm (s, 3H, Me) | 160.80 (CO), 159.50 (C-2), 151.56 (C-10b), 144.91 (Ph-C), 136.30 (C-6a), 132.89 (C-9), 131.60 (C-8), 128.85, 127.81, 127.18, 121.70 (Ph-CH), 120.30 (CN), 115.78 (C-10a), 112.38 (C-7), 110.02 (C-4a), 58.30 (C-3), 37.20 (C-4), 21.13 ppm (Me) | Not Reported | Not Reported | [3] |
| 2-Amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 11.66 (s, 1H, NH), 7.44 (d, J = 2.6 Hz, 1H, H-8), 7.32–7.18 (m, 9H, q-H-7,10, Ph-H, NH₂), 4.51 (s, 1H, H-4), 3.85 ppm (s, 3H, OCH₃) | 159.99 (CO), 159.06 (C-2), 154.42 (C-9), 150.88 (C-10b), 144.42 (Ph-C), 132.33 (C-6a), 128.42, 127.39, 126.74, 120.46 (Ph-CH, q-C-7,10), 120.00 (CN), 116.86 (C-10a), 112.50 (C-8), 109.92 (C-4a), 57.68 (C-3), 55.57 (OMe), 36.76 ppm (C-4) | Not Reported | Not Reported | [3] |
Note: Specific 13C NMR, IR, and MS data for the parent this compound were not found in the reviewed literature. Data for structurally related compounds are provided for comparison.
Biological Activity
While specific biological activity data for this compound is not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological effects, including anticancer and antibacterial activities.[4][5] The biological potential of this compound can be inferred from studies on closely related analogs.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[4][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4][7]
Table 2: Anticancer Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | [8][9] |
| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7-25.6 µg/mL | [7] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives | A-549 (lung) | 35 | [3] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antibacterial Activity
The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery.[9] The antibacterial efficacy of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC).
Table 3: Antibacterial Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted quinolines | Gram(+) and Gram(-) bacteria | 62.50–250 | [8][9] |
Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.
Experimental Protocol: Microdilution Method for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Potential Signaling Pathway Modulation
Given the known anticancer activity of many quinoline derivatives, a plausible mechanism of action involves the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.
Potential EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.
Disclaimer: This diagram illustrates a potential mechanism of action for quinoline derivatives based on existing literature. The specific interaction of this compound with this or any other signaling pathway has not been experimentally confirmed.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited, the extensive research on related quinoline derivatives suggests its potential as a lead compound for anticancer and antibacterial drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on studies involving this promising molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Quinoline-3-Carbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the diverse array of quinoline derivatives, compounds bearing a carbonitrile group at the 3-position have emerged as a particularly promising class of molecules. The electron-withdrawing nature of the nitrile group significantly influences the electron distribution within the quinoline ring system, often leading to enhanced biological activity.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel quinoline-3-carbonitrile compounds, with a focus on their potential as next-generation therapeutics.
Core Synthetic Methodologies
The synthesis of quinoline-3-carbonitrile derivatives is often achieved through efficient one-pot multicomponent reactions, which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[5][6] A prevalent method for the synthesis of fused quinoline systems, such as pyrano[3,2-c]quinolines, involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative with an activated alkene, like 2-benzylidenemalononitrile, in the presence of a base.[7]
Experimental Protocol: General Synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles
This protocol outlines a general method for the synthesis of 2-amino-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.
Materials:
-
4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1 mmol)
-
2-benzylidenemalononitrile derivatives (1 mmol)
-
Absolute ethanol (50 mL)
-
Triethylamine (Et3N) or anhydrous potassium carbonate (K2CO3) (catalytic amount)
Procedure:
-
A mixture of the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) and 2-benzylidenemalononitrile (1 mmol) is prepared in 50 mL of absolute ethanol.
-
A catalytic amount of a base, such as a few drops of triethylamine or 1.5 mmol of anhydrous potassium carbonate, is added to the mixture.
-
The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR, mass spectrometry, and elemental analysis.[7]
Biological Activities and Therapeutic Potential
Quinoline-3-carbonitrile derivatives have demonstrated significant potential in oncology, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Anticancer Activity: Kinase Inhibition
A significant number of quinoline-3-carbonitrile compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8] These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the serine/threonine-protein kinase B-Raf (BRAF).[4] The 4-anilino-3-quinolinecarbonitrile scaffold, in particular, has proven to be a privileged structure for the development of kinase inhibitors.[8]
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected Quinoline-3-Carbonitrile Compounds
| Compound ID | Target(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound I | EGFR / HER-2 | - | IC50: 0.071 (EGFR), 0.031 (HER-2) | [4] |
| Compound III | EGFR / BRAFV600E | - | IC50: 1.30 (EGFR), 3.80 (BRAFV600E) | [4] |
| Compound 5e | - | MCF-7 | GI50: 0.026 | [7] |
| Compound 5h | - | A-549 | GI50: 0.027 | [7] |
| Compound 17d | Src Kinase | - | Subnanomolar IC50 | |
| Compound 18 | Src Kinase | - | Potent Inhibition | |
| Compound 20 | c-Src / iNOS | HT-29 | IC50: 6.58 | [9] |
| HepG2 | IC50: 7.61 | [9] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a frequent event in many human cancers. Several quinoline-based molecules have been developed as inhibitors of this pathway, targeting key components such as PI3K and mTOR.[10]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-3-carbonitrile compounds.
Experimental Protocols for Biological Evaluation
In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, HER-2)
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels by adding the luminescent kinase assay reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Drug Discovery Workflow
The discovery and development of novel quinoline-3-carbonitrile-based kinase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The quinoline-3-carbonitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The continued exploration of this chemical space, coupled with a deeper understanding of the underlying biology of diseases, will undoubtedly lead to the development of more effective and selective drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, the application of computational drug design and machine learning approaches can accelerate the discovery of new lead compounds with improved potency and reduced off-target effects. The journey from a promising molecular scaffold to a life-saving medicine is complex, but the compelling biological activities of quinoline-3-carbonitrile derivatives suggest a bright future for this class of compounds in the pharmaceutical landscape.
References
- 1. Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Reactivity of Brominated Quinolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a bromine atom to the quinoline ring unlocks a vast potential for chemical diversification, making brominated quinolines highly valuable intermediates in the synthesis of novel drug candidates. This technical guide provides an in-depth exploration of the reactivity of brominated quinolines, focusing on their utility in modern cross-coupling chemistry.
Synthesis of Brominated Quinolines
The direct bromination of quinolines and their derivatives is a common method for introducing bromine atoms onto the heterocyclic core. The regioselectivity of the bromination is influenced by the substituents already present on the quinoline ring and the reaction conditions employed.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of a strong acid or a radical initiator.[2][3] For instance, the bromination of 8-substituted quinolines can yield a mixture of mono- and di-bromo derivatives depending on the stoichiometry of the brominating agent.[4][5]
Table 1: Examples of Bromination of Substituted Quinolines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | [5] |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 | 5-Bromo-8-methoxyquinoline | 92 | [4] |
| 2-Methylquinolin-4(1H)-one | NBS | Acetic Acid | RT | 3-Bromo-2-methylquinolin-4(1H)-one | Not specified | [2] |
| Isoquinoline | NBS | H₂SO₄ | -25 to -18 | 5-Bromoisoquinoline | 72 | [3] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Brominated quinolines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[6][7] These reactions allow for the introduction of a wide range of substituents onto the quinoline core, enabling the exploration of structure-activity relationships in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between a halide (in this case, a bromoquinoline) and an organoboron compound.[1][8] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.[9]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Bromoquinoline | Boronic Acid/Ester | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 | [8] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 70 | 60-85 | [1] |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-88 | [9] |
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities, which are common in bioactive molecules. The reaction often requires a palladium catalyst with a specialized phosphine ligand.[11][12]
Table 3: Examples of Buchwald-Hartwig Amination of Bromoquinolines
| Bromoquinoline | Amine | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 50-80 | [11] |
| 5-Bromo-8-benzyloxyquinoline | Secondary anilines | Pd(OAc)₂ / Johnphos (L1) | NaO-t-Bu | Toluene | 110-150 | 70-95 | [10] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | Pd(OAc)₂ / BINAP | NaO-t-Bu | Toluene | 100 | 60-88 | [12] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in various natural products and functional materials.[14] The reaction is typically co-catalyzed by palladium and copper complexes.[15]
Table 4: Sonogashira Coupling Reactions with Bromoquinolines
| Bromoquinoline | Alkyne | Pd Catalyst / Cu(I) Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | Not specified | [14] |
| 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | 60-85 | [16] |
| 2-Amino-3-bromopyridine (analogous reactivity) | Terminal Alkynes | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | up to 96 | [15] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. The following are generalized protocols adapted from the literature.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromoquinoline (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the designated time.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a flask, dissolve the bromoquinoline (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Base Addition: Add an amine base (e.g., triethylamine) to the mixture.
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
The following diagram illustrates a general workflow for a typical cross-coupling experiment.
Applications in Drug Development
The functionalized quinoline motifs synthesized via these methods have shown a wide range of therapeutic properties, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial activities.[17][18][19] For instance, quinoline derivatives have been explored as inhibitors of various enzymes and receptors, and the ability to readily modify the quinoline core through the reactions of their brominated precursors is a key enabling technology in the hit-to-lead and lead optimization stages of drug discovery.[20][21] The introduction of bromine can also directly enhance the biological activity of certain compounds.[22]
Conclusion
Brominated quinolines are versatile and indispensable building blocks in modern medicinal chemistry. Their reactivity in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of novel quinoline derivatives. A thorough understanding of the synthesis and reactivity of these intermediates, coupled with the application of established experimental protocols, empowers researchers to efficiently explore the chemical space around the quinoline scaffold in the quest for new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preliminary Screening of 7-Bromoquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed preliminary screening cascade for the novel compound 7-Bromoquinoline-3-carbonitrile. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines a strategic approach to elucidate the potential therapeutic value of this compound, detailing hypothetical experimental protocols, presenting illustrative data in a structured format, and visualizing the screening workflow.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1375108-40-9 | [3][4] |
| Molecular Formula | C₁₀H₅BrN₂ | [4] |
| Molecular Weight | 233.06 g/mol | [4] |
| Structure | ![]() | N/A |
Proposed Preliminary Screening Workflow
A tiered screening approach is proposed to efficiently assess the biological activity of this compound. The workflow prioritizes broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and kinase inhibition assays, based on the known activities of the quinoline scaffold.
References
Methodological & Application
Synthesis of 7-Bromoquinoline-3-carbonitrile: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 7-Bromoquinoline-3-carbonitrile, a valuable building block for drug discovery and development. The protocol detailed herein is based on a one-pot condensation reaction between 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile. This application note includes a thorough experimental procedure, a summary of reaction parameters, and a visual representation of the synthesis workflow, designed for researchers and scientists in the field of medicinal chemistry and organic synthesis.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the quinoline scaffold is a key aspect of medicinal chemistry research. The presence of a bromo-substituent at the 7-position and a carbonitrile group at the 3-position of the quinoline ring system offers versatile handles for further chemical modifications, making this compound a significant intermediate in the synthesis of novel therapeutic agents. This protocol outlines a straightforward and efficient method for its preparation.
Reaction Scheme
The synthesis proceeds via a p-toluenesulfonic acid-catalyzed condensation and cyclization reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-amino-4-bromobenzaldehyde | 2.0 g (10.00 mmol) |
| 3,3-diethoxypropanenitrile | 1.80 mL (12.00 mmol) |
| Catalyst | |
| p-Toluenesulfonic acid monohydrate | 0.380 g (2.00 mmol) |
| Solvent | |
| Toluene | 30 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 3 hours |
| Purification & Yield | |
| Purification Method | Flash chromatography, Trituration |
| Final Product Yield | 1.75 g (75%) |
Experimental Protocol
1. Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-4-bromobenzaldehyde (2.0 g, 10.00 mmol), 3,3-diethoxypropanenitrile (1.80 mL, 12.00 mmol), and p-toluenesulfonic acid monohydrate (0.380 g, 2.00 mmol).
-
Add toluene (30 mL) to the flask.
2. Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 3 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
Evaporate the toluene under reduced pressure to obtain the crude product as a residue.
4. Purification:
-
Dissolve the crude residue in a small amount of dimethylformamide (DMF).
-
Dilute the DMF solution with chloroform and transfer it to a separatory funnel.
-
Wash the organic layer with an aqueous sodium bicarbonate solution.
-
Separate the aqueous layer and extract it with chloroform.
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the resulting solid by flash chromatography (eluent: 0-3% methanol in dichloromethane).
-
Further purify the product by trituration in diethyl ether to afford this compound as a solid (1.75 g, 75% yield).[1]
5. Characterization:
-
The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR.
-
¹H NMR (400 MHz, DMSO-d₆): Spectral data should be consistent with the structure of this compound.[1]
Experimental Workflow Diagram
References
Synthesis of 7-Bromoquinoline-3-carbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the step-by-step synthesis of 7-Bromoquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutics. The synthesis involves a three-step process commencing with the construction of the quinoline core via a Doebner-von Miller reaction, followed by formylation and subsequent conversion to the target nitrile.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Doebner-von Miller Reaction | 3-Bromoaniline | Crotonaldehyde, Hydrochloric Acid, Arsenic Acid | 7-Bromo-2-methylquinoline | ~65-70 |
| 2 | Vilsmeier-Haack Formylation | 7-Bromo-2-methylquinoline | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 7-Bromoquinoline-3-carbaldehyde | Not specified |
| 3 | Nitrile Formation | 7-Bromoquinoline-3-carbaldehyde | Hydroxylamine hydrochloride, Thionyl chloride (SOCl₂) | This compound | ~75[1] |
Experimental Protocols
Step 1: Synthesis of 7-Bromo-2-methylquinoline
This procedure is based on the Doebner-von Miller reaction, a classic method for quinoline synthesis.
Materials:
-
3-Bromoaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Arsenic acid (As₂O₅) or a milder oxidizing agent like iron(III) chloride
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
In a fume hood, cautiously add concentrated hydrochloric acid to 3-bromoaniline in a round-bottom flask equipped with a reflux condenser.
-
Slowly add crotonaldehyde to the mixture while stirring.
-
Introduce the oxidizing agent (e.g., arsenic acid) portion-wise to control the exothermic reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-bromo-2-methylquinoline.
Step 2: Synthesis of 7-Bromoquinoline-3-carbaldehyde
This step employs the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the quinoline ring.
Materials:
-
7-Bromo-2-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
In a fume hood, cool a flask containing anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
-
Add 7-bromo-2-methylquinoline to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature, then heat gently to complete the reaction. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-bromoquinoline-3-carbaldehyde.
Step 3: Synthesis of this compound
The final step involves the conversion of the aldehyde to the nitrile.
Materials:
-
7-Bromoquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Thionyl chloride (SOCl₂) or an alternative dehydrating agent
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 7-bromoquinoline-3-carbaldehyde in an anhydrous solvent.
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine) and stir the mixture until the formation of the oxime is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Allow the reaction to proceed at room temperature.
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The residue can be dissolved in a small amount of DMF, diluted with chloroform, and washed with aqueous sodium bicarbonate solution. The aqueous layer is extracted with chloroform, and the combined extracts are washed with brine, dried (Na₂SO₄), and concentrated in vacuo.[1]
-
Purify the crude product by flash chromatography followed by trituration in diethyl ether to provide the title compound, this compound, with a reported yield of 75%.[1]
Synthetic Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Note and Protocol: 1H NMR Analysis of 7-Bromoquinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the 1H NMR spectrum of 7-Bromoquinoline-3-carbonitrile, including quantitative data, experimental protocols, and a structural diagram with proton assignments.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note details the 1H NMR analysis of this compound, providing a reference for its characterization.
Molecular Structure and Proton Numbering
The structure of this compound with the standard IUPAC numbering for the quinoline ring is presented below. The protons are labeled H2, H4, H5, H6, and H8 for assignment purposes in the NMR spectrum.
Figure 1: Molecular Structure of this compound with Proton Labeling.Quantitative 1H NMR Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz instrument using DMSO-d6 as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | 8.08 | d | 8.84 | 1H |
| H6 | 7.95 | dd | 8.72, 1.89 | 1H |
| H8 | 8.38 | d | 2.02 | 1H |
| H2 | 9.21 | d | - | 1H |
| H4 | 9.13 | d | 1.52 | 1H |
Table 1: 1H NMR Spectral Data of this compound.[1]
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a general protocol for acquiring a 1H NMR spectrum of a solid organic compound like this compound.
4.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
4.2. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
4.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d6).
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment:
-
Pulse Angle: 30-90 degrees
-
Spectral Width: Typically -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (adjust to improve signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
4.4. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities and coupling constants to elucidate the proton-proton connectivities.
Data Interpretation and Structural Assignment Workflow
The assignment of the proton signals is based on established principles of NMR spectroscopy, including chemical shifts and coupling patterns.
Figure 2: Workflow for 1H NMR Data Interpretation and Structural Assignment.
-
H2 and H4: These protons are on the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and the cyano group, placing them furthest downfield at 9.21 and 9.13 ppm, respectively.[1]
-
H8: This proton is adjacent to the nitrogen atom and experiences a deshielding effect, appearing as a doublet at 8.38 ppm due to meta-coupling with H6.[1]
-
H5 and H6: These protons are on the benzene ring. H5 at 8.08 ppm appears as a doublet due to ortho-coupling with H6.[1] H6 at 7.95 ppm is a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8.[1]
Conclusion
The 1H NMR spectrum provides a distinct fingerprint for this compound, enabling its unambiguous identification. The provided data and protocols are essential for quality control in synthesis and for further studies in drug development and materials science, ensuring the structural integrity of the compound.
References
Application Notes and Protocols: 13C NMR Analysis of 7-Bromoquinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Bromoquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous determination of the carbon framework of organic molecules.[1] These application notes provide a detailed protocol for acquiring and interpreting the 13C NMR spectrum of this compound and similar derivatives.
Data Presentation: Predicted 13C NMR Chemical Shifts
While experimental data for this specific molecule is not publicly available, the following table presents predicted 13C NMR chemical shift (δ) values for this compound. These predictions are based on known substituent effects on the quinoline ring and data from similar bromoquinoline derivatives.[2][3] The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.[4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 150-155 | Deshielded due to adjacent nitrogen. |
| C3 | 110-115 | Attached to the electron-withdrawing nitrile group. |
| C4 | 135-140 | |
| C4a | 145-150 | Quaternary carbon, typically a weaker signal. |
| C5 | 125-130 | |
| C6 | 130-135 | |
| C7 | 120-125 | Attached to bromine; heavy atom effect. |
| C8 | 130-135 | |
| C8a | 145-150 | Quaternary carbon, adjacent to nitrogen. |
| CN | 115-120 | Nitrile carbon. |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.[6]
Experimental Protocols
Protocol 1: Sample Preparation for 13C NMR Analysis
High-quality NMR spectra depend critically on proper sample preparation.
Materials:
-
This compound (approx. 50-100 mg)[1]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]
-
High-quality 5 mm NMR tube[1]
-
Glass vial
-
Pasteur pipette
Procedure:
-
Weighing: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the compound is stable at that temperature.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.
-
Capping: Securely cap the NMR tube. Ensure the cap is clean to prevent contamination of the spectrometer.
Protocol 2: 1D 13C NMR Data Acquisition
This protocol outlines the setup for a standard proton-decoupled 13C NMR experiment.
Instrument Setup:
-
Insert the prepared NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
Typical Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[1] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
-
Spectral Width (SW): Approximately 0-220 ppm to cover the full range of carbon chemical shifts in organic molecules.[7]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative data, especially for quaternary carbons.[1]
-
Number of Scans (NS): 128 scans or more, depending on the sample concentration. Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR to achieve a good signal-to-noise ratio.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR data for a quinoline derivative.
Caption: General workflow for 13C NMR analysis.
Signaling Pathway Context
Quinoline derivatives are known to be implicated in various biological pathways, often as inhibitors of enzymes like cholinesterases or as DNA intercalating agents.[8] The diagram below represents a simplified, hypothetical signaling pathway where a quinoline-based drug might act, illustrating the importance of structural confirmation for drug development.
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry of 7-Bromoquinoline-3-carbonitrile
Introduction
7-Bromoquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with a bromine atom and a cyano group, makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing precise molecular weight determination and structural information.
This document provides a comprehensive guide to the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require robust analytical protocols for the characterization of this and structurally related compounds. The protocols and insights provided herein are grounded in established principles of mass spectrometry and tailored to the specific properties of this compound.
Molecular Structure and Isotopic Considerations
Understanding the molecular formula and the isotopic composition of this compound is fundamental to interpreting its mass spectrum.
Molecular Formula: C₁₀H₅BrN₂[1][2]
Molecular Weight: 233.06 g/mol [2][3]
A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of roughly equal intensity, separated by two mass-to-charge units (m/z).[4][5][6][7] The observation of this 1:1 isotopic doublet is a strong indicator for the presence of a single bromine atom in the molecule.[4][6][7]
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₅BrN₂)
| Ion | Theoretical m/z | Relative Abundance (%) |
| [C₁₀H₅⁷⁹BrN₂]⁺ | 231.9640 | 100.0 |
| [C₁₀H₅⁸¹BrN₂]⁺ | 233.9620 | 97.3 |
Ionization Techniques for this compound
The choice of ionization technique is crucial for obtaining high-quality mass spectra. For a molecule like this compound, which possesses a basic nitrogen atom in the quinoline ring, soft ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for polar and ionizable molecules.[8][9][10] Given the presence of the nitrogen atom in the quinoline ring, this compound is expected to readily protonate in the positive ion mode to form the [M+H]⁺ ion.
Causality behind Experimental Choices:
-
Positive Ion Mode: The quinoline nitrogen is a basic site that can be easily protonated in an acidic solution, making positive ion mode the logical choice.
-
Solvent System: A typical solvent system for ESI is a mixture of acetonitrile or methanol with water, often with a small amount of a volatile acid like formic acid (0.1%). The organic solvent aids in desolvation, while the acid promotes protonation of the analyte.
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric pressure chemical ionization (APCI) is another suitable technique, particularly for less polar molecules that are not as easily ionized by ESI. In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. For this compound, proton transfer from the reactant ions would be the primary ionization mechanism.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the mass spectrometric analysis of this compound.
Direct Infusion Analysis
Direct infusion analysis is a rapid method for obtaining a mass spectrum of a pure compound. It is ideal for initial characterization and molecular weight confirmation.
Protocol: Direct Infusion ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Instrumentation Setup:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 50 psi.
-
Mass Range: m/z 100 - 500.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in full scan mode.
-
Expected Results:
The mass spectrum should be dominated by the protonated molecular ion, [M+H]⁺, which will appear as an isotopic doublet at m/z 232.97 and 234.97, with a relative intensity ratio of approximately 1:1.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the preferred method for analyzing complex mixtures, for purity assessment, and for quantitative analysis.[11] A reverse-phase C18 column is a common starting point for the separation of quinoline derivatives.[12]
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the sample solution as described for direct infusion analysis, ensuring the final solvent is compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[12]
-
-
Instrumentation and Conditions:
-
HPLC System: A system with a binary or quaternary pump, autosampler, and column oven.[12]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: ESI-MS settings as described for direct infusion.
-
Experimental Workflow Diagram
Caption: Workflow for LC-MS analysis of this compound.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion.[8] For this compound, MS/MS of the [M+H]⁺ ion can help confirm the connectivity of the molecule.
Protocol: MS/MS Fragmentation Analysis
-
Instrumentation Setup:
-
Use an ion trap, triple quadrupole, or Q-TOF mass spectrometer capable of performing MS/MS.
-
Select the [M+H]⁺ ion at m/z 233 as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Proposed Fragmentation Pathway
The fragmentation of protonated quinoline and its derivatives often involves losses of small neutral molecules. For this compound, likely fragmentation pathways include:
-
Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN), a common fragmentation for nitriles.
-
Loss of Br: The bromine atom can be lost as a radical, although this is less common in soft ionization techniques compared to electron impact.[5]
-
Ring Cleavage: Fragmentation of the quinoline ring system can also occur.
Caption: Proposed fragmentation of this compound.
Table 2: Summary of Expected Mass Spectrometric Data
| Ion | Formula | Theoretical m/z | Experiment | Description |
| [M+H]⁺ | [C₁₀H₆BrN₂]⁺ | 232.9718 / 234.9697 | Direct Infusion / LC-MS | Protonated molecular ion showing the characteristic 1:1 bromine isotopic pattern. |
| [M+H-HCN]⁺ | [C₉H₅BrN]⁺ | 205.9659 / 207.9639 | MS/MS | Fragment ion resulting from the loss of hydrogen cyanide. |
| [M+H-Br]⁺ | [C₁₀H₆N₂]⁺ | 154.0531 | MS/MS | Fragment ion resulting from the loss of a bromine radical. |
Conclusion
The mass spectrometric analysis of this compound is straightforward when appropriate methodologies are employed. The key to successful analysis lies in recognizing the characteristic isotopic signature of bromine and utilizing soft ionization techniques like ESI to generate a strong molecular ion signal. The protocols detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this important chemical entity, ensuring data integrity and facilitating its application in research and development.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1375108-40-9|this compound|BLD Pharm [bldpharm.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: HPLC Purification of 7-Bromoquinoline-3-carbonitrile
Introduction
7-Bromoquinoline-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules.[1] The purity of such compounds is critical for accurate biological screening and subsequent development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of organic compounds, offering high resolution, sensitivity, and reproducibility.[2] This application note provides a detailed protocol for the preparative HPLC purification of this compound using a reverse-phase C18 column.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of heterocyclic compounds.
Experimental Protocol
This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude sample.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)[3]
-
HPLC-grade methanol (MeOH)[3]
-
Ultrapure water (e.g., Milli-Q)[3]
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Solvents for sample dissolution (e.g., Methanol, Acetonitrile)
Instrumentation and Columns
-
Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Preparative Reverse-Phase C18 column (e.g., 19 x 150 mm, 5 µm).
Sample Preparation
-
Determine the solubility of the crude this compound in various organic solvents.[4]
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to prepare a concentrated stock solution (e.g., 50-100 mg/mL).[2]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
HPLC Method Parameters
The following parameters provide a starting point for the purification and can be optimized for better resolution and purity.
| Parameter | Recommended Condition |
| Column | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 254 nm[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient Program | See Table 2 |
Gradient Elution Program
A gradient elution is recommended to ensure good separation of the target compound from its impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
Purification and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.[3]
-
Perform a blank injection (injection of the sample solvent) to identify any system-related peaks.
-
Inject the filtered crude sample onto the column.
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
If necessary, lyophilize the aqueous solution to obtain the purified solid compound.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound.
| Parameter | Crude Sample | Purified Sample |
| Initial Purity (%) | 88 | >99 |
| Final Yield (%) | - | 85 |
| Retention Time (min) | 15.2 | 15.2 |
| Molecular Formula | C10H5BrN2[5] | C10H5BrN2[5] |
| Molecular Weight | 233.06 g/mol [5] | 233.06 g/mol [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Method Development
Caption: Key steps in developing an HPLC purification method.
References
Application Notes and Protocols for 7-Bromoquinoline-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. 7-Bromoquinoline-3-carbonitrile is a key building block for the synthesis of a diverse range of biologically active molecules. The presence of a bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The carbonitrile group at the 3-position is a common feature in many kinase inhibitors and other targeted therapies.
These application notes provide a comprehensive overview of the utility of this compound as a versatile intermediate in drug discovery, with a focus on its application in the synthesis of kinase inhibitors and anticancer agents.
Synthesis of this compound
Alternatively, a route involving a Sandmeyer reaction on a 7-aminoquinoline-3-carbonitrile precursor could be envisioned.[1][2][3] Another feasible approach involves the conversion of a 7-bromoquinoline-3-carbaldehyde to the corresponding nitrile.
Key Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Derivatives of the quinoline-3-carbonitrile scaffold have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The 7-bromo position of this compound serves as a crucial anchor point for diversification through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, it enables the coupling of a wide array of boronic acids or esters at the 7-position, yielding a library of 7-aryl or 7-heteroaryl-quinoline-3-carbonitriles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-quinoline-3-carbonitrile derivative.
Biological Activities of 7-Substituted Quinoline-3-carbonitrile Derivatives
While direct biological data for this compound is limited, its derivatives have demonstrated potent activity against a range of cancer cell lines and protein kinases. The following tables summarize the reported activities of representative derivatives, illustrating the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Quinoline-3-carbonitrile Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src-transformed fibroblasts | Low nM range | [4] |
| 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles | HER-2 positive cells | Potent inhibition | |
| 4-Alkylamino-7-aryl-3-cyanoquinolines | HEK293 | - | [5] |
Table 2: Kinase Inhibitory Activity of Quinoline-3-carbonitrile Derivatives
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Low nM range | [6] |
| 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles | HER-2, EGFR | Potent inhibition | |
| 4-Alkylamino-7-aryl-3-cyanoquinolines | LRRK2 (wild type and G2019S) | Potent inhibition | [5] |
| 4-Anilino-quin(az)oline derivatives | PKN3 | 14 | [7] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the inhibitory activity of synthesized quinoline-3-carbonitrile derivatives against a target kinase.
-
Reagent Preparation: Prepare a kinase buffer, solutions of the kinase, a suitable biotinylated substrate, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or DMSO as a control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for a specified time (e.g., 60-120 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a detection reagent mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Measurement: After a final incubation period, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Signaling Pathways
Derivatives of the quinoline scaffold are known to target various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, inhibitors of kinases like Src, EGFR, and HER-2 can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization, particularly at the 7-position via Suzuki-Miyaura coupling, provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated potent anticancer and kinase inhibitory activities of its derivatives highlight the significant potential of this scaffold in the development of novel targeted therapeutics. The protocols and data presented herein serve as a guide for researchers to explore the rich chemical space accessible from this promising intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromoquinoline-3-carbonitrile: A Versatile Building Block for Advanced Organic Synthesis
Introduction
7-Bromoquinoline-3-carbonitrile is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a quinoline core with a bromine atom at the 7-position and a cyano group at the 3-position, offers multiple reactive sites for functionalization. This allows for the construction of diverse molecular scaffolds, particularly those with applications in medicinal chemistry and drug discovery. The quinoline moiety itself is a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of potential therapeutic agents.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 7-position is particularly amenable to reactions such as the Suzuki-Miyaura coupling, enabling the facile introduction of a wide variety of aryl and heteroaryl substituents. This synthetic versatility is crucial for creating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Derivatives of this compound are of significant interest in the development of kinase inhibitors. Many quinoline-based compounds have been identified as potent inhibitors of key kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and c-Src kinase. The ability to diversify the 7-position of the quinoline ring allows for the fine-tuning of the molecule's interaction with the kinase active site, potentially leading to the discovery of more potent and selective inhibitors.
Data Presentation
The following table summarizes the biological activity of various quinoline derivatives, highlighting the potential of this scaffold in the development of anticancer agents. While specific data for derivatives of this compound are not extensively available in the public domain, the data for analogous compounds provide a strong rationale for its use in synthesizing new chemical entities with therapeutic potential.
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Quinoline Derivatives | MCF-7 (Breast Cancer) | 6.25 µM | [1] |
| Quinoline Derivatives | LNCaP (Prostate Cancer) | 1.2-3.5 µM | [2] |
| 4-Heteroarylamino-3-quinolinecarbonitriles | HT-29 (Colon Cancer) | 6.58 µM | [3] |
| 4-Heteroarylamino-3-quinolinecarbonitriles | HepG2 (Liver Cancer) | 7.61 µM | [3] |
| 7-deazapurine incorporating isatin hybrids | HER2 Kinase | 0.081 µM | [4][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize the reaction conditions for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at 90 °C for 12 hours under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to yield the pure 7-aryl-quinoline-3-carbonitrile derivative.
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Inhibition of a generic kinase signaling pathway by a quinoline derivative.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents [patents.google.com]
- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura coupling reactions using 7-Bromoquinoline-3-carbonitrile as the aryl halide substrate. This reaction is a powerful and versatile method for synthesizing 7-arylquinoline-3-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The quinoline nucleus is a key component in numerous biologically active compounds, and the ability to introduce diverse aryl groups at the 7-position allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[1][2][3][4]
The protocols detailed below are based on established methodologies for Suzuki coupling reactions on structurally similar bromo-substituted quinolines and other heterocyclic systems.[1][5][6][7] They provide a robust starting point for reaction optimization and application in various research and development settings.
Core Reaction Scheme
The fundamental transformation involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid or its corresponding ester. This reaction forms a new carbon-carbon bond between the quinoline core and the aryl group in the presence of a suitable palladium catalyst, a base, and an appropriate solvent system.[8][9]
General Reaction: this compound + Arylboronic Acid → 7-Arylquinoline-3-carbonitrile
Reaction Parameters and Optimization
The success of the Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters. The following tables summarize common starting conditions and reagents that can be adapted for the specific coupling of this compound.
Table 1: Key Reaction Components and Conditions
| Parameter | Reagents/Conditions | Typical Amount/Concentration | Notes |
| Substrate | This compound | 1.0 equivalent | The limiting reagent in the reaction. |
| Coupling Partner | Arylboronic Acid or Boronic Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the starting material and to account for potential homocoupling.[5] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1 - 5 mol% | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a common choice for general applications. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[1][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0 - 3.0 equivalents | The base is essential for the transmetalation step.[9][10] The strength of the base can significantly impact reaction rate and yield. Cs₂CO₃ is a strong base often used for challenging couplings.[5][6] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF, THF | 4:1 or similar ratio | A mixture of an organic solvent and water is common.[5][10] Degassing the solvent is critical to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | - | The reaction is typically heated to achieve a reasonable reaction rate.[5][10] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the degradation of the palladium catalyst.[5] |
Table 2: Common Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Common Applications & Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (already complexed) | A widely used, versatile catalyst. Should be handled under an inert atmosphere.[5] |
| Pd(OAc)₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The resulting Pd(dppf)Cl₂ complex is robust and effective for a wide range of substrates, including heteroaryl chlorides.[1] |
| Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | Buchwald and Fu ligands are highly active for challenging couplings, including those with sterically hindered substrates or aryl chlorides.[10][11][12] |
| Palladacycles | - | Often exhibit high thermal stability and are sometimes air and water insensitive.[8] |
Detailed Experimental Protocols
The following is a generalized procedure for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol should be optimized for each specific substrate combination.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture. Finally, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).[5]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoline-3-carbonitrile.
-
Visualized Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
A typical experimental workflow for the Suzuki coupling reaction involves several key stages, from preparation to purification.[1]
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting
Table 3: Common Problems and Suggested Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling under an inert atmosphere. Use a fresh bottle of catalyst or a different catalyst/ligand system.[5] |
| Insufficient heating | Verify the internal reaction temperature. | |
| Ineffective base | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[5] | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 eq), not a large excess. Ensure proper degassing to remove oxygen.[5] |
| Protodeboronation (loss of boron group) | Use anhydrous solvents if water is not necessary for the specific catalyst system. Use a stronger base. | |
| Degradation of starting material | Ensure the reaction is run under a strictly inert atmosphere.[5] Consider lowering the reaction temperature. | |
| Difficult Purification | Close polarity of product and starting material | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The provided protocols are generalized and may require optimization for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial and anticancer properties.[1][2] The functionalization of the quinoline ring is therefore of significant interest in drug discovery and development. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4][5][6] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[1][7]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Bromoquinoline-3-carbonitrile, a key intermediate for the synthesis of novel quinoline-based compounds. The protocol is based on established methodologies for the amination of related aryl and heteroaryl halides.[8][9]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[10] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4][11]
Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle, as they promote both the oxidative addition and reductive elimination steps.[10]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific amine.
General Procedure for Small-Scale Reactions
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 2.4 equiv relative to Pd)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the amine to the reaction vessel. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the specified time (typically 2-24 hours), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Buchwald-Hartwig amination. The following tables summarize representative conditions that can be used as a starting point for the amination of this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (2) | BINAP (4.8) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (8) | K₂CO₃ | Toluene | 110 | 24 | 65 |
Yields are hypothetical and based on typical results for similar substrates.
Table 2: Screening of Bases and Solvents
| Entry | Palladium System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ / XPhos | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 88 |
| 3 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 90 |
| 4 | Pd₂(dba)₃ / XPhos | LHMDS (1.5) | THF | 80 | 16 | 93 |
Yields are hypothetical and based on typical results for similar substrates.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a more electron-rich and bulky phosphine ligand), or a stronger base. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can sometimes be minimized by using a different ligand or solvent.
-
Difficult Substrates: For sterically hindered amines or electron-rich aryl halides, more specialized ligands and harsher conditions may be necessary. The use of pre-catalysts can also be beneficial in these cases.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the bases used (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents such as toluene and dioxane are flammable and have associated health risks. Ensure proper storage and handling procedures are followed.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 7-aminoquinoline-3-carbonitrile derivatives. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for their specific needs in the synthesis of novel compounds for drug discovery and other applications. Careful selection of the catalyst, ligand, base, and solvent is critical to achieving high yields and purity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Bromoquinoline-3-carbonitrile Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 7-bromoquinoline-3-carbonitrile analogs as a promising class of compounds for cancer research. The protocols detailed below offer step-by-step guidance for the chemical synthesis and cellular assays relevant to the study of these potential anticancer agents.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The strategic introduction of a bromine atom at the 7-position and a carbonitrile group at the 3-position of the quinoline scaffold has been identified as a key pharmacophore for enhancing cytotoxic activity against various cancer cell lines. These analogs are hypothesized to exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This document outlines the synthetic routes to access these analogs and the methodologies to assess their therapeutic potential.
Data Presentation: Anticancer Activity of Quinoline Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of substituted quinoline analogs against various human cancer cell lines. This data highlights the impact of different substituents on the quinoline core on their cytotoxic potency.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | OH | MCF-7 (Breast) | ~15 | [1] |
| 2 | Br | OH | HT-29 (Colon) | 6.7 - 25.6 | [2] |
| 3 | CN | OH | C6 (Glioblastoma) | 6.7 - 25.6 | [2] |
| 4 | H | NH-Aryl | Various | Sub-micromolar | [1] |
| 5 | Br | NH-Aryl | Various | Nanomolar | [1] |
| 6 | tert-Butyl | Aryl | MCF-7 (Breast) | 0.02 - 0.04 | [1] |
| 7 | H | Aryl | HT29, MKN45, KB | 0.03 - 0.057 | [1] |
Note: The IC50 values are presented to illustrate the general anticancer potential of substituted quinolines. Specific data for a comprehensive series of this compound analogs is a subject of ongoing research.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs via Friedlander Annulation
This protocol describes a general method for the synthesis of this compound analogs starting from the key intermediate, 2-amino-4-bromobenzaldehyde.
Step 1: Preparation of 2-Amino-4-bromobenzaldehyde
This precursor can be synthesized from 4-bromo-2-nitrobenzaldehyde through reduction.
-
Materials: 4-bromo-2-nitrobenzaldehyde, Iron powder, Acetic acid, Ethanol, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Under an argon atmosphere, dissolve 4-bromo-2-nitrobenzaldehyde (0.2 M) in a 1:1 (v/v) mixture of acetic acid and ethanol.[3][4]
-
Add iron powder to the solution and stir the mixture at room temperature for 1.5 hours.[3][4]
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS).[3]
-
Upon completion, filter the reaction mixture to remove insoluble solids.[3][4]
-
Concentrate the filtrate under reduced pressure.[3]
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., 15% ethyl acetate in hexane) to obtain pure 2-amino-4-bromobenzaldehyde.[3]
-
Step 2: Friedlander Annulation for this compound Core Synthesis
This step involves the condensation of 2-amino-4-bromobenzaldehyde with an active methylene compound (e.g., malononitrile) to form the quinoline ring.
-
Materials: 2-amino-4-bromobenzaldehyde, Malononitrile, Base catalyst (e.g., piperidine or potassium carbonate), Solvent (e.g., ethanol or DMF).
-
Procedure:
-
To a solution of 2-amino-4-bromobenzaldehyde (1 equivalent) in the chosen solvent, add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of the base.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Materials: Cancer cell lines, DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound analogs, DMSO, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: EGFR Kinase Assay (Luminescent Kinase Assay)
This protocol is for determining the inhibitory activity of the synthesized analogs against the EGFR tyrosine kinase.
-
Materials: Recombinant human EGFR kinase, Kinase buffer, ATP, EGFR substrate (e.g., Poly(Glu,Tyr) 4:1), this compound analogs, ADP-Glo™ Kinase Assay kit (or similar).
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Add the EGFR kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the EGFR substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent as per the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the overall workflow from the synthesis of the precursor to the biological evaluation of the final compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinoline-3-carbonitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, particularly via the Friedländer condensation of 2-amino-4-bromobenzaldehyde and an active methylene compound, can stem from several factors.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time and monitor its progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature is a critical parameter. While heating is necessary, excessive temperatures can lead to the degradation of starting materials and products, resulting in tar formation. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is crucial to find the optimal temperature for the specific catalyst and solvent system being used.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. For the Friedländer synthesis, acid catalysts like p-toluenesulfonic acid are commonly used.[2] Ensure the catalyst is fresh and used in the appropriate molar ratio. Trying alternative acid catalysts, such as sulfuric acid or Lewis acids, might improve yields.[3][4]
-
Side Reactions: The most common side reaction in similar syntheses is the self-condensation of the active methylene compound, especially under strongly acidic or basic conditions.[3]
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.
-
Temperature Screening: Perform small-scale reactions at different temperatures to identify the optimal condition.
-
Catalyst Screening: Experiment with different acid catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂) to find the most effective one for your specific substrates.[5]
-
Slow Addition of Reactants: Adding the active methylene compound slowly to the reaction mixture can help minimize its self-condensation.
Q2: I am observing significant tar formation in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in quinoline synthesis, often due to polymerization of reactants or intermediates under harsh acidic and high-temperature conditions.[6]
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by maintaining a moderate reflux temperature is advisable.[1]
-
Control Acid Concentration: While an acid catalyst is necessary, an overly strong acidic environment can promote polymerization. Use the recommended catalytic amount.
-
Biphasic Reaction Medium: For related syntheses like the Doebner-von Miller, using a biphasic medium can sequester the carbonyl compound and reduce polymerization.[6] This approach could be explored for the synthesis of this compound.
Q3: I am struggling with the purification of the final product. What are the recommended methods?
A3: Purification of this compound can be challenging due to the potential for co-eluting impurities and decomposition on silica gel.
Troubleshooting Steps for Purification:
-
Column Chromatography:
-
Streaking/Tailing on Silica Gel: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent.
-
Decomposition on Silica Gel: If you observe product degradation, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base wash before use.
-
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent is found.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents or solvent mixtures. Common choices for quinoline derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[8]
-
"Oiling Out": If the product separates as an oil during cooling, try reheating the solution to dissolve the oil and then add a small amount of additional hot solvent. Slower cooling can also prevent oiling out.
-
Q4: What are the common impurities I should look out for?
A4: Common impurities can include:
-
Unreacted Starting Materials: 2-amino-4-bromobenzaldehyde or the active methylene compound.
-
Side-Products: Self-condensation products of the active methylene compound.
-
Isomers: Depending on the synthetic route, other bromoquinoline isomers might be formed, though the Friedländer synthesis with the specified starting materials is generally regioselective.
Data Presentation
The following table summarizes the reaction conditions for a known successful synthesis of this compound.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Starting Material 1 | 2-amino-4-bromobenzaldehyde | N/A | N/A | [2] |
| Starting Material 2 | 3,3-diethoxypropanenitrile | N/A | N/A | [2] |
| Catalyst | p-Toluenesulfonic acid monohydrate | N/A | N/A | [2] |
| Solvent | Toluene | N/A | N/A | [2] |
| Temperature | Reflux | 75 | >98 (after chromatography) | [2] |
| Reaction Time | 3 hours | N/A | N/A | [2] |
| Purification | Flash chromatography | N/A | N/A | [2] |
Experimental Protocols
Detailed Protocol for Friedländer Synthesis of this compound [2]
This protocol describes the synthesis of this compound from 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile.
Materials:
-
2-amino-4-bromobenzaldehyde
-
3,3-diethoxypropanenitrile
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
N,N-dimethylformamide (DMF)
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Methanol
-
Diethyl ether
Procedure:
-
A mixture of 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol), 3,3-diethoxypropanenitrile (1.80 mL, 12.00 mmol), and p-toluenesulfonic acid monohydrate (0.380 g, 2.000 mmol) in toluene (30 mL) is heated under reflux using a Dean-Stark apparatus for 3 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a small amount of DMF, diluted with chloroform, and washed with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash chromatography (0-3% methanol in dichloromethane).
-
The purified product is triturated in diethyl ether to yield this compound as a solid (1.75 g, 75% yield).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Experimental workflow for synthesis and purification.
References
- 1. ajpojournals.org [ajpojournals.org]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 7-Bromoquinoline-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 7-Bromoquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Friedländer annulation, which involves the acid-catalyzed condensation of 2-amino-4-bromobenzaldehyde with a compound containing a reactive α-methylene group, such as 3,3-diethoxypropanenitrile.
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low yields, the formation of side products, and difficulties in purifying the final compound. The reaction conditions, such as temperature and catalyst concentration, are critical for a successful synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product.
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through flash chromatography on silica gel.[1] Another effective method is recrystallization, which can help in obtaining a high-purity product by carefully selecting an appropriate solvent system.
Q5: Are there any specific safety precautions I should take?
A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood. 2-amino-4-bromobenzaldehyde can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or short reaction time. | Ensure the reaction is refluxed at the appropriate temperature for the recommended duration (e.g., 3 hours in toluene). Monitor the reaction by TLC until the starting materials are consumed. |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous catalyst such as p-toluenesulfonic acid monohydrate. Ensure the correct molar ratio of the catalyst is used. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions, such as self-condensation of 2-amino-4-bromobenzaldehyde. | Optimize the reaction temperature; excessively high temperatures can promote side reactions. Ensure the dropwise addition of reactants if applicable. |
| Impure starting materials. | Verify the purity of 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile before starting the reaction. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvents. | During the aqueous work-up, ensure thorough extraction with a suitable organic solvent like chloroform. Perform multiple extractions if necessary. |
| Oily product that does not solidify. | Try triturating the crude product with a non-polar solvent like diethyl ether to induce solidification.[1] | |
| Purified Product is Colored | Presence of colored impurities. | During purification by flash chromatography, ensure good separation between the product and any colored bands. For recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Low Yield After Purification | Loss of product during chromatography. | Optimize the solvent system for flash chromatography to ensure the product elutes with an appropriate Rf value (typically 0.2-0.4) for good separation and minimal band broadening. |
| Product loss during recrystallization. | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. |
Experimental Protocols
Key Experiment: Friedländer Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-amino-4-bromobenzaldehyde
-
3,3-diethoxypropanenitrile
-
p-toluenesulfonic acid monohydrate
-
Toluene
-
Chloroform
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Methanol
-
Diethyl ether
Procedure:
-
A mixture of 2-amino-4-bromobenzaldehyde (e.g., 10.00 mmol), 3,3-diethoxypropanenitrile (e.g., 12.00 mmol), and p-toluenesulfonic acid monohydrate (e.g., 2.000 mmol) in toluene (e.g., 30 mL) is heated under reflux using a Dean-Stark apparatus for 3 hours.[1]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a small amount of DMF, diluted with chloroform, and washed with an aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[1]
-
The crude product is purified by flash chromatography (e.g., 0-3% methanol in dichloromethane).
-
The purified product is then triturated in diethyl ether to yield this compound as a solid.[1]
Data Presentation
Table 1: Illustrative Effect of Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 20 | 3 | 75 |
| Sc(OTf)₃ | 10 | 5 | 70 |
| InCl₃ | 15 | 4 | 72 |
Note: The data in this table is illustrative and based on typical outcomes for Friedländer reactions. Actual yields may vary depending on specific experimental conditions.
Table 2: Solvent Screening for Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Observed Outcome |
| Toluene | 110 (reflux) | 3 | Good conversion, clean reaction |
| Ethanol | 78 (reflux) | 6 | Slower conversion, potential for side reactions |
| DMF | 120 | 2 | Faster reaction, but potential for darker crude product |
| Acetic Acid | 118 (reflux) | 4 | Moderate conversion |
Note: This table provides a general guide for solvent selection. Toluene with a Dean-Stark trap is often preferred to remove water and drive the reaction to completion.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 7-Bromoquinoline-3-carbonitrile
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-Bromoquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform on my crude this compound before purification?
Before commencing purification, it is advisable to perform preliminary analysis of the crude material. This typically involves techniques like Thin Layer Chromatography (TLC) to estimate the number of components and their relative polarities, and Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major impurities if possible.
Q2: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?
Colored impurities are often highly polar byproducts or degradation products. Quinolines can also oxidize when exposed to air, light, or heat, leading to discoloration.[1] Here are a few strategies to address this:
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Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon (charcoal) can be added to the solution to adsorb colored impurities. The carbon is then removed by hot gravity filtration before allowing the solution to cool.
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Silica Gel Plug Filtration: Passing a solution of the compound through a short plug of silica gel can effectively remove baseline, highly polar impurities that are often colored.
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Proper Storage: To prevent future discoloration, store the purified compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[1]
Q3: I'm observing decomposition of my compound on the silica gel column. What can I do?
The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, potentially leading to degradation.[2] To mitigate this:
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Deactivate the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a basic modifier like triethylamine (typically 0.5-1%) before packing the column.[2] This will neutralize the acidic sites.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil.[2][3]
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Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of the compound on the stationary phase.[2]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Recrystallization | ||
| Minimal crystal formation upon cooling. | The compound is too soluble in the chosen solvent even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. Consider a solvent/anti-solvent system.[1] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. | |
| Rapid cooling leading to oiling out instead of crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] If an oil forms, reheat the solution to dissolve it and consider adding slightly more solvent before slow cooling.[4] | |
| Column Chromatography | ||
| Compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system.[4] |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC plate.[3] If unstable, consider the mitigation strategies mentioned in the FAQs. | |
| The compound elutes with the solvent front. | The eluent is too polar. | Decrease the polarity of the solvent system.[2] |
Persistent Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Impurity co-elutes with the product in column chromatography. | The polarity of the impurity is very similar to the product. | Optimize the solvent system using TLC by testing various solvent mixtures.[2] A shallower solvent gradient during elution can improve separation.[4] Consider using a different stationary phase like alumina.[1] |
| Impurity remains after recrystallization. | The impurity has similar solubility characteristics to the product in the chosen solvent. | Experiment with different recrystallization solvents or solvent systems.[1] A second purification step, such as column chromatography after recrystallization, may be necessary for high purity.[4] |
Data Presentation
Table 1: Solubility Profile of structurally similar 4-Bromoquinoline-7-carbonitrile in Common Solvents (Data can be used as an estimation for this compound)
| Solvent | Type | Estimated Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ~200 mg/mL | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | ~150 mg/mL | [5] |
| Dichloromethane (DCM) | Chlorinated | ~45 mg/mL | [5] |
| Chloroform | Chlorinated | ~40 mg/mL | [5] |
| Acetonitrile | Polar Aprotic | ~20 mg/mL | [5] |
| Benzene | Aromatic | ~15 mg/mL | [5] |
| Toluene | Aromatic | ~10 mg/mL | [5] |
Table 2: Comparison of Purification Methods for Bromoquinolines
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes | Reference |
| Recrystallization (e.g., Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities. | [4] |
| Column Chromatography (e.g., Petroleum Ether:Ethyl Acetate) | 85 | 98 | 60 | Good for separating closely related impurities. | [4] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity. | [4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] Based on solubility data of similar compounds, ethanol, methanol, or mixtures like ethyl acetate/hexane could be good starting points.[1][4]
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the compound just dissolves.[6]
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities or activated carbon.[6]
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Crystallization: Allow the filtrate to cool slowly to room temperature.[1] If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Eluent Selection: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate and hexane) to find a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar component of your eluent. Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles.[4] Add a thin layer of sand on top of the silica bed.
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Sample Loading (Dry Loading Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
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Elution: Carefully add the eluent to the column and apply gentle pressure to maintain a steady flow.
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Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making workflow for troubleshooting common purification issues.
References
Technical Support Center: Purification of 7-Bromoquinoline-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Bromoquinoline-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after purification.
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Question: My final yield of this compound is significantly lower than expected after purification. What are the possible causes and how can I improve it?
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Answer: Low yields can stem from several factors depending on the purification method.
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For Recrystallization:
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Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
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Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound when hot and low solubility when cold. If the solubility is still considerable at low temperatures, you will lose product in the mother liquor. You may need to screen for a better solvent or solvent system.
-
-
For Column Chromatography:
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Product Streaking/Tailing: If your compound is a basic quinoline, it can interact strongly with the acidic silica gel, leading to tailing and poor separation, which can result in the loss of product in mixed fractions. To mitigate this, you can deactivate the silica gel by preparing the slurry in your eluent containing a small amount of a competing base like triethylamine (0.1-1%).
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Incorrect Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all or do so very slowly, leading to broad bands and loss of material. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand.
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Column Overloading: Loading too much crude material onto the column will result in poor separation and overlapping fractions. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.
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Issue 2: The purified product is still impure.
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Question: I've purified my this compound, but analytical data (e.g., NMR, HPLC) shows the presence of impurities. How can I improve the purity?
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Answer: The strategy to remove persistent impurities depends on their nature.
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Unreacted Starting Materials: If the synthesis was performed via a Friedländer condensation of 2-amino-4-bromobenzaldehyde and a C2-nitrile component, these starting materials could be present.
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Recrystallization: A carefully chosen solvent system can leave these more polar or less polar starting materials in the mother liquor.
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Column Chromatography: A gradient elution on a silica gel column is generally effective at separating the product from the starting materials.
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-
Isomeric Impurities: Separation of isomers can be challenging.
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Optimized Column Chromatography: Use a longer column and a shallower solvent gradient to improve resolution.
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Recrystallization: Sometimes, repeated recrystallizations can enrich the desired isomer.
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-
Colored Impurities:
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Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration. Be aware that this may slightly reduce your yield as some product may also be adsorbed.
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Silica Gel Plug: Dissolving the impure product in a suitable solvent and passing it through a short plug of silica gel can remove highly polar, colored impurities that stick to the baseline.
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Issue 3: The product "oils out" during recrystallization.
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Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
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Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent, or if the solution is supersaturated.
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
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Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
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Seed Crystals: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.
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Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Based on a likely Friedländer synthesis route, the most probable impurities are:
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Unreacted 2-amino-4-bromobenzaldehyde: A polar starting material.
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Unreacted nitrile-containing starting material (e.g., 3,3-diethoxypropionitrile): And its potential self-condensation byproducts.
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Side-products from the reaction: Such as products from an aldol condensation of the nitrile-containing starting material.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: For bromoquinoline derivatives, mixed solvent systems are often effective. Good starting points for solvent screening include:
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Ethyl acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
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Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to get a clear solution and then allow it to cool.
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Acetone/Hexane: Similar to the ethyl acetate/hexane system, this can also be an effective choice.
Q3: What eluent system should I start with for column chromatography of this compound?
A3: A gradient of ethyl acetate in hexane is a very common and effective eluent system for separating quinoline derivatives.
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TLC Analysis: Before running a column, it is crucial to perform TLC analysis with different ratios of ethyl acetate and hexane to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
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Starting Gradient: A good starting point for the column could be a low percentage of ethyl acetate in hexane (e.g., 5%), gradually increasing the polarity to elute your product and then more polar impurities. For a closely related tetrabrominated quinoline, a 1:5 mixture of ethyl acetate to hexane was effective.[1]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to degradation. To circumvent this:
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Deactivate the Silica Gel: Prepare your silica gel slurry in the eluent containing 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.
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Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.
Quantitative Data Summary
The following table summarizes purification data for bromoquinoline derivatives, which can serve as a guide for the purification of this compound.
| Compound | Purification Method | Solvent/Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Column Chromatography & Recrystallization | Ethyl acetate/Hexane (1:5) | - | >98 (Assumed) | - | [1] |
| 3-Bromoquinoline | Recrystallization | Ethanol/Water | 85 | 95 | 70 | [2] |
| 3-Bromoquinoline | Column Chromatography | Petroleum Ether/Ethyl Acetate (4:1) | 85 | 98 | 60 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | - | - | 90 | [2] |
| 3-Bromo-7-hydroxyquinoline | Column Chromatography | - | - | 82.3 | - | [3] |
Note: The data presented is for analogous compounds and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum volume of hot ethyl acetate to just dissolve the solid. Use a hot plate and a stirring bar for efficient dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
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Crystallization: While the solution is still hot, add hexane dropwise until you observe a persistent cloudiness. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) that provides a good separation of this compound (aim for an Rf of ~0.3) from its impurities.
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Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture you plan to use. Pour the slurry into a chromatography column and use gentle pressure to pack the column uniformly, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
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Sample Loading (Dry Loading Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your chosen mobile phase to the column. Apply pressure to maintain a steady flow rate. Collect fractions in test tubes.
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Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
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Solvent Removal: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 7-Bromoquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Bromoquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a Friedländer annulation reaction. This involves the acid-catalyzed condensation of 2-amino-4-bromobenzaldehyde with 3,3-diethoxypropanenitrile.
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
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Suboptimal acid catalysis: The concentration or type of acid catalyst is crucial. Ensure the p-toluenesulfonic acid monohydrate (or alternative acid catalyst) is fresh and used in the correct stoichiometric ratio.
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Moisture in reagents or solvent: The presence of water can interfere with the reaction, particularly with the acid catalyst and the acetal protecting group. Ensure all reagents and solvents are appropriately dried.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Please refer to the troubleshooting guide for identifying and mitigating common side reactions.
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Product loss during workup and purification: Review your extraction and chromatography procedures to minimize loss of the target compound.
Q3: What are the likely byproducts in this synthesis?
A3: While a definitive impurity profile for every reaction is unique, based on the reaction mechanism and analogous quinoline syntheses, common byproducts may include:
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Unreacted starting materials: 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile.
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Aldol self-condensation product of 2-amino-4-bromobenzaldehyde: Aldehydes can undergo self-condensation under acidic conditions.
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Incompletely cyclized intermediates: Such as the enamine or aldol adduct formed between the two reactants.
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Side-products from 3,3-diethoxypropanenitrile: Under acidic conditions, this reagent can hydrolyze to form other reactive species.
Q4: How can I effectively purify the crude this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0-3% methanol). Trituration of the purified product with a solvent like diethyl ether can further enhance purity.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient heating or reaction time. | 1. Use fresh p-toluenesulfonic acid monohydrate. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reflux time and monitor the reaction by TLC. |
| Formation of a Complex Mixture of Products | 1. Self-condensation of 2-amino-4-bromobenzaldehyde. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature. | 1. Control the rate of heating and ensure efficient stirring. 2. Avoid excessively high temperatures during the reaction and workup. 3. Maintain the recommended reflux temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product during column chromatography. 2. Oiling out of the product during crystallization/trituration. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. 2. Ensure the product is fully dissolved in the minimum amount of hot solvent before cooling for recrystallization. For trituration, use a solvent in which the product is sparingly soluble at room temperature. |
| Presence of Unreacted 2-amino-4-bromobenzaldehyde | 1. Insufficient amount of 3,3-diethoxypropanenitrile. 2. Incomplete reaction. | 1. Use a slight excess of 3,3-diethoxypropanenitrile (e.g., 1.2 equivalents). 2. Extend the reaction time and monitor by TLC until the starting aldehyde is consumed. |
Experimental Protocols
Synthesis of this compound via Friedländer Annulation
This protocol is based on a common literature procedure.
Materials:
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2-amino-4-bromobenzaldehyde
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3,3-diethoxypropanenitrile
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p-toluenesulfonic acid monohydrate
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Toluene (anhydrous)
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N,N-dimethylformamide (DMF)
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Chloroform
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (for chromatography)
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Methanol (for chromatography)
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Diethyl ether (for trituration)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-4-bromobenzaldehyde (1.0 eq), 3,3-diethoxypropanenitrile (1.2 eq), and p-toluenesulfonic acid monohydrate (0.2 eq).
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Add anhydrous toluene to the flask.
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Heat the mixture to reflux and continue for 3 hours, collecting the water that forms in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.
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Dissolve the residue in a small amount of DMF and then dilute with chloroform.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel using a gradient of 0-3% methanol in dichloromethane.
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For further purification, triturate the resulting solid with diethyl ether.
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Dry the purified product under vacuum to yield this compound as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) |
| 2-amino-4-bromobenzaldehyde | 199.03 | 1.0 | - |
| 3,3-diethoxypropanenitrile | 143.18 | 1.2 | - |
| This compound | 233.06 | - | ~75% |
Visualizations
Reaction Mechanism
Caption: Friedländer synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
preventing decomposition of 7-Bromoquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 7-Bromoquinoline-3-carbonitrile during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition can be indicated by a change in physical appearance, such as discoloration from a white or off-white solid to yellow or brown.[1] Additionally, the appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS, or NMR) is a strong indicator of degradation. The most common degradation product is 7-Bromoquinoline-3-carboxylic acid, formed through hydrolysis of the nitrile group.[2]
Q2: What are the main causes of decomposition for this compound?
A2: The primary causes of decomposition are exposure to incompatible conditions and substances. These include:
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Moisture and pH: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be initiated by atmospheric moisture, particularly at elevated temperatures.[3][4][5]
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Light: Like many quinoline derivatives, this compound can be sensitive to light, which may cause degradation and discoloration.[1][6]
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Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to decomposition of the molecule.[7]
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Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition, especially in the presence of moisture or other reactive species.[6]
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial.[6] The storage location should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[7][8] For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Problem 1: Low yield or formation of impurities in reactions involving acidic conditions.
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Possible Cause: The nitrile group of this compound is likely undergoing acid-catalyzed hydrolysis to form 7-Bromoquinoline-3-carboxylic acid as a byproduct.[2] This reaction is often accelerated by heat.[3]
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Solution:
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Use Milder Acids: If possible, substitute strong mineral acids (e.g., HCl, H₂SO₄) with milder acidic reagents.
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Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation.
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Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.
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Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to minimize the presence of water that can participate in hydrolysis.
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Problem 2: The compound has discolored (turned yellow or brown) during storage.
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Possible Cause: Discoloration is often a sign of degradation due to exposure to light and/or air (oxidation).[1][6]
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Solution:
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Verify Purity: Before use, check the purity of the discolored material using an appropriate analytical method like HPLC or NMR to determine if significant decomposition has occurred.
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Proper Storage Protocol: Always store the compound in a tightly sealed, amber vial to protect it from light.[6] Consider flushing the container with an inert gas like argon or nitrogen before sealing to displace air.
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Store in a Dessicator: To protect against ambient moisture, store the container inside a desiccator.
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Problem 3: Inconsistent results in reactions involving strong bases.
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Possible Cause: The nitrile group can undergo base-catalyzed hydrolysis, first to an amide and then to the carboxylate salt of 7-Bromoquinoline-3-carboxylic acid.[4][5] Additionally, strong bases can potentially react with the bromo-substituent.
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Solution:
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Use Non-Nucleophilic Bases: When a base is required but hydrolysis is not desired, consider using non-nucleophilic bases.
-
Lower Temperatures: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of hydrolysis.
-
Careful Stoichiometry: Use the minimum required amount of base to avoid excess that could promote side reactions.
-
Data Presentation
Table 1: Summary of Conditions Promoting Decomposition and Preventative Measures
| Factor Promoting Decomposition | Potential Outcome | Preventative Measures |
| Moisture (Acidic/Basic pH) | Hydrolysis of nitrile to carboxylic acid[3][5][9] | Store in a desiccator; use anhydrous solvents and reagents. |
| Light Exposure | Discoloration and degradation[1][6] | Store in amber or light-proof containers. |
| Elevated Temperatures | Accelerated degradation[6] | Store in a cool place; avoid unnecessary heating in experiments. |
| Strong Oxidizing Agents | Decomposition of the quinoline ring[7] | Avoid contact with strong oxidizers. |
| Strong Acids | Acid-catalyzed hydrolysis of the nitrile group[2][4] | Use milder acids; control reaction temperature and time. |
| Strong Bases | Base-catalyzed hydrolysis of the nitrile group[4][5] | Use non-nucleophilic bases; perform reactions at low temperatures. |
Experimental Protocols
Protocol 1: Stability Test Under Acidic Conditions
This protocol can be used to assess the stability of this compound in a specific acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Incubation: In separate vials, mix an aliquot of the stock solution with the acidic solution to be tested (e.g., 1N HCl).
-
Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 60°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.[2]
-
Quenching: Immediately neutralize the collected aliquots with an equivalent amount of a suitable base (e.g., 1N NaOH) to stop the degradation.[2]
-
Analysis: Analyze the quenched samples by HPLC. Monitor the decrease in the peak area of this compound and the appearance of any new peaks, particularly that of 7-Bromoquinoline-3-carboxylic acid.
-
Data Analysis: Calculate the percentage of the remaining starting material at each time point to determine the rate of decomposition.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow to maintain the stability of the compound.
References
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinoline-3-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Bromoquinoline-3-carbonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the Friedländer annulation. This reaction involves the acid-catalyzed condensation of 2-amino-4-bromobenzaldehyde with 3,3-diethoxypropanenitrile.[1][2] This method is advantageous due to the availability of starting materials and generally good yields.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the reaction exotherm, particularly during the acid-catalyzed cyclization step.[3][4] On a large scale, inefficient heat dissipation can lead to a runaway reaction. It is crucial to have a robust reactor cooling system and to control the rate of reagent addition.[4] Additionally, proper handling of corrosive acids and flammable organic solvents is essential.
Q3: What are the likely impurities in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile), partially reacted intermediates, and byproducts from side reactions such as polymerization or the formation of regioisomers if alternative starting materials are used.[5] Over-bromination products are generally not a concern with the specified starting materials.
Q4: How can I monitor the progress of the reaction effectively on a large scale?
A4: On a large scale, reaction monitoring is typically performed using High-Performance Liquid Chromatography (HPLC). This technique allows for the quantitative analysis of reactants and products, providing a clear indication of reaction completion and the formation of any significant impurities.[6] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.[7]
Q5: Are there greener alternatives for this synthesis?
A5: While the traditional Friedländer synthesis often uses organic solvents, research into greener alternatives is ongoing. For some quinoline syntheses, water has been used as a solvent, and catalyst-free conditions have been explored.[7][8] Microwave-assisted synthesis can also be a more energy-efficient approach, though scalability can be a challenge.[9] For the synthesis of this compound, exploring alternative acid catalysts or solvent systems could lead to a more environmentally friendly process.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective catalyst or incorrect amount.- Low reaction temperature or insufficient reaction time.- Poor quality of starting materials (e.g., moisture). | - Verify the catalyst's activity and concentration.- Gradually increase the reaction temperature and monitor progress by HPLC.- Ensure starting materials are pure and anhydrous. |
| Exothermic Runaway | - Inadequate cooling capacity for the reactor scale.- Too rapid addition of the acid catalyst or one of the reactants. | - Ensure the reactor's cooling system is sufficient for the batch size.[4]- Add the catalyst or limiting reagent in portions or via a syringe pump to control the reaction rate.[3] |
| Product Precipitates During Reaction | - The product has low solubility in the reaction solvent at the reaction temperature. | - This can be advantageous for driving the reaction to completion. Ensure adequate stirring to maintain a manageable slurry.- If precipitation causes processing issues, consider a co-solvent system to improve solubility. |
| Formation of Tarry Byproducts | - High reaction temperatures leading to decomposition or polymerization.[3] | - Optimize the reaction temperature; avoid excessive heating.- Use a milder acid catalyst or a shorter reaction time. |
| Difficulty in Product Isolation/Purification | - The presence of closely related impurities.- The product "oiling out" during crystallization. | - For purification, column chromatography on silica gel is effective.[10]- For crystallization, conduct a solvent screen to find an optimal solvent or solvent mixture. Slow cooling and seeding can improve crystal quality.[11] |
Experimental Protocols
Scaled-Up Synthesis of this compound via Friedländer Annulation
This protocol is designed for a larger laboratory scale (e.g., 100g). For pilot or industrial scale, further process safety and engineering studies are required.[4][12]
Materials:
-
2-amino-4-bromobenzaldehyde (1.0 eq)
-
3,3-diethoxypropanenitrile (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.2 eq)
-
Toluene
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2-amino-4-bromobenzaldehyde and toluene. Begin stirring to form a slurry.
-
Reagent Addition: Add 3,3-diethoxypropanenitrile to the reactor.
-
Catalyst Addition: In a separate vessel, dissolve p-toluenesulfonic acid monohydrate in a small amount of toluene. Add this solution to the reactor via the addition funnel over 20-30 minutes, monitoring the internal temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) using the reactor jacket. Maintain reflux for 3-5 hours, monitoring the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.
-
Quenching and Extraction: Dilute the reaction mixture with chloroform and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).[10][11]
Data Presentation
Table 1: Effect of Catalyst on Friedländer Synthesis of Quinolines
| Catalyst | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene, reflux | Good to excellent | [1] |
| Iodine | Solvent-free | Good to excellent | [1] |
| Trifluoroacetic acid | Various | Variable | [1][2] |
| Lewis Acids (e.g., ZnCl₂) | Various | Good | [5] |
| None | Water, 70 °C | High (for some substrates) | [7] |
Table 2: Typical Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrN₂ | [13] |
| Molecular Weight | 233.06 g/mol | [13] |
| Appearance | Solid | |
| CAS Number | 1375108-40-9 | [13] |
Mandatory Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. calpaclab.com [calpaclab.com]
Technical Support Center: 7-Bromoquinoline-3-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the synthesis of 7-Bromoquinoline-3-carbonitrile. The advice is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method is a modified Friedländer annulation. This one-pot reaction typically involves the condensation of 2-amino-4-bromobenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a catalyst.[1][2] This approach builds the desired heterocyclic system with the substituents in the correct positions from the outset.
Q2: My reaction has a very low yield or is not producing the desired product at all. What are the most likely causes?
Low to no yield can stem from several factors:
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Inactive Catalyst: The acid or base catalyst may be old, hydrated, or of insufficient concentration.
-
Poor Quality Starting Materials: The 2-amino-4-bromobenzaldehyde may have degraded through oxidation or self-condensation. Ensure its purity before starting.[3][4]
-
Suboptimal Reaction Temperature: The initial condensation and subsequent cyclization/dehydration steps have different optimal temperatures. A temperature that is too low may stall the reaction, while one that is too high can cause degradation and tar formation.[5]
-
Presence of Water: The dehydration step is critical for cyclization. Any excess water in the reagents or solvent can inhibit the reaction.
Q3: I'm observing multiple spots on my TLC plate, and I'm unsure what they are. What are the common byproducts?
Common byproducts in this synthesis include:
-
Unreacted 2-amino-4-bromobenzaldehyde.
-
The intermediate imine or enamine that has failed to cyclize.
-
Self-condensation products of ethyl cyanoacetate.
-
Polymeric tar-like substances, which are more common when using harsh conditions like strong mineral acids.[5]
Q4: The reaction mixture has turned into a thick, dark tar, making workup and purification impossible. How can this be prevented?
Tar formation is a frequent issue in quinoline synthesis, often caused by overly aggressive reaction conditions.[5] To mitigate this:
-
Moderate the Catalyst: Switch from strong mineral acids (like concentrated H₂SO₄) to milder catalysts such as L-proline, iodine, or a Brønsted-acidic ionic liquid.[5]
-
Control the Temperature: Avoid excessive heating. A stepwise temperature gradient can be more effective than a single high temperature.
-
Use Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and minimize tar formation by providing efficient and uniform heating.[5]
Synthesis Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of this compound via the Friedländer Annulation pathway.
Problem 1: No or Minimal Product Formation
| Possible Cause | Recommended Solution |
| Degraded Starting Material | Verify the purity of 2-amino-4-bromobenzaldehyde via NMR or LCMS. This compound can be unstable; store it under an inert atmosphere and away from light. If necessary, purify it by column chromatography before use.[6] |
| Incorrect Stoichiometry | Ensure an equimolar or slight excess (1.1 to 1.2 equivalents) of the active methylene compound (e.g., ethyl cyanoacetate) is used. |
| Ineffective Catalyst | Use a freshly opened or verified catalyst. For base-catalyzed reactions (e.g., piperidine, K₂CO₃), ensure it is anhydrous. For acid-catalyzed reactions, consider milder alternatives like L-proline or iodine to avoid degradation. |
| Suboptimal Temperature | Attempt a stepwise heating profile. For example, run the initial condensation at a lower temperature (e.g., 60-80 °C) for 1-2 hours before increasing the temperature (e.g., 100-120 °C) to facilitate cyclization and dehydration. |
Problem 2: Low Product Yield (<50%)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and monitor progress using TLC or LCMS. Some reactions may require up to 24 hours for completion. |
| Reversible Intermediate Formation | The key cyclization step is often a dehydration reaction. Ensure efficient water removal by using a Dean-Stark trap or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Product Degradation | High temperatures or highly acidic/basic conditions can degrade the quinoline product. Reduce the reaction temperature or switch to a milder catalyst system. |
| Inefficient Purification | The product may be lost during workup or purification. Optimize the extraction solvent and the mobile phase for column chromatography to ensure good separation and recovery. |
Problem 3: Formation of Significant Byproducts or Tar
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | This is the most common cause of tarring.[5] Avoid strong, concentrated acids. A metal-free carbocatalyst or a mild Brønsted acid can provide a cleaner reaction profile.[7] |
| Side Reactions of Starting Materials | 2-amino-4-bromobenzaldehyde can self-condense. Add it slowly to the reaction mixture at a controlled temperature. The active methylene compound can also undergo self-condensation; ensure the primary reaction is kinetically favored. |
| Presence of Oxygen | While some modern quinoline syntheses use air as an oxidant, many classical methods are sensitive to oxygen, which can lead to oxidative polymerization.[8][9] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent this. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-bromobenzaldehyde
This protocol describes the reduction of 4-bromo-2-nitrobenzaldehyde, a common precursor.[3][6]
-
Setup: In a round-bottom flask, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of acetic acid and ethanol.
-
Reduction: Add iron powder (3-5 equivalents) to the solution under an inert atmosphere (e.g., Argon).
-
Reaction: Stir the mixture vigorously at room temperature for 1.5 to 3 hours. Monitor the reaction's completion by LCMS or TLC.
-
Workup: Upon completion, filter the mixture to remove the insoluble iron and iron salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography (eluent: 15% ethyl acetate in hexane) to yield 2-amino-4-bromobenzaldehyde.[3]
Protocol 2: L-Proline Catalyzed Synthesis of this compound
This protocol is a modified Friedländer synthesis using a mild organocatalyst.
-
Setup: To a round-bottom flask, add 2-amino-4-bromobenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and L-proline (20 mol%).
-
Solvent: Add a suitable solvent such as ethanol or DMSO (0.2 M concentration).
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the crude solid from ethanol or purify by column chromatography to obtain pure this compound.
Visualizations
Caption: Proposed Friedländer synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting failed quinoline synthesis reactions.
References
- 1. du.edu.eg [du.edu.eg]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-bromobenzaldehyde [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. arts.units.it [arts.units.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization [organic-chemistry.org]
Technical Support Center: Regioselectivity in Quinoline Bromination
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the regioselective bromination of quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of quinoline?
A1: The main difficulties encountered during quinoline bromination include poor regioselectivity leading to mixtures of isomers, over-halogenation resulting in di- or poly-brominated products, and the frequent need for harsh reaction conditions like high temperatures and strong acids.[1][2] The electron-deficient nature of the pyridine ring and the relative reactivity of the carbocyclic ring make precise control of the substitution position a significant synthetic challenge.[3][4]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic bromination?
A2: Electrophilic substitution, such as bromination, predominantly occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.[5][6] The reaction favors the C5 and C8 positions due to the formation of more stable cationic intermediates during the reaction mechanism.[5][6] Substitution at the C6 and C7 positions is generally less favored.
Q3: How do substituents on the quinoline ring affect the regioselectivity of bromination?
A3: The electronic properties and position of existing substituents play a crucial role in directing the position of incoming bromine atoms.[1]
-
Activating Groups (e.g., -OH, -NH₂, -OCH₃): These groups strongly activate the ring towards electrophilic substitution, often leading to poly-bromination. For example, 8-hydroxyquinoline can be readily di-brominated at the C5 and C7 positions.[4][7][8]
-
Deactivating Groups: These groups decrease the reactivity of the ring, often requiring more forceful conditions for bromination to occur.[1]
Q4: What are the recommended reagents for achieving milder and more selective quinoline bromination?
A4: For milder reaction conditions, N-Bromosuccinimide (NBS) is a widely used and effective reagent.[1] It can function as both an electrophile and an oxidant, offering versatility.[1] Molecular bromine (Br₂) can also be used under controlled temperatures in solvents like dichloromethane or acetonitrile.[1] For specific applications, reagents like copper(II) bromide (CuBr₂) or N,N'-dibromoisocyanuric acid (DBI) in strong acids have been employed to achieve high regioselectivity.[9][10]
Q5: Is it possible to achieve bromination on the pyridine ring (e.g., at C3)?
A5: While challenging, bromination at the C3 position is possible. Methods include the bromination of quinoline hydrochlorides or the electrophilic cyclization of N-(2-alkynyl)aniline precursors using Br₂.[3][11] Gas-phase bromination at 300°C has also been shown to yield 3-bromoquinoline.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Reaction conditions are too mild; starting material is deactivated. | Increase reaction temperature or switch to a stronger brominating system (e.g., Br₂ in concentrated H₂SO₄).[2][5][9] For highly deactivated substrates, consider C-H activation methodologies using a transition metal catalyst.[13] |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions are not optimized for the specific substrate. | Modify the solvent, temperature, or brominating agent. For instance, using NBS in concentrated sulfuric acid can enhance selectivity for the carbocyclic ring.[1][9] Consider using a Lewis acid catalyst, such as AlCl₃, which can direct substitution to the benzenoid ring.[9] |
| Over-bromination (Di- or Poly-brominated Products) | The substrate is highly activated; too much brominating agent was used. | Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for mono-bromination).[4][7] Run the reaction at a lower temperature (e.g., 0 °C) to reduce the reaction rate.[4] |
| Formation of Inseparable Products | Products have very similar polarities. | Alter the reaction to favor a single product. If inseparable, consider derivatizing the mixture to facilitate separation or re-evaluate the synthetic route. Protecting groups can be used to block reactive sites temporarily.[1][10] |
| Degradation of Starting Material or Product | Reaction conditions are too harsh (e.g., high temperature, strong acid). | Employ a milder brominating agent like NBS.[1] An alternative strategy is to brominate a more stable precursor, such as 1,2,3,4-tetrahydroquinoline, followed by aromatization.[2] |
Data Presentation: Regioselectivity under Various Conditions
The outcome of quinoline bromination is highly dependent on the reaction conditions and the nature of the substrate. The following table summarizes product distributions from key experiments.
| Substrate | Brominating Agent (Equivalents) | Solvent / Acid | Temperature | Major Product(s) & Yield/Ratio |
| Quinoline | Br₂ | H₂SO₄ | 75 °C | 5-Bromoquinoline & 8-Bromoquinoline[5] |
| Quinoline | Br₂ (gas phase) | - | 300 °C | 3-Bromoquinoline[12] |
| Quinoline | Br₂ (gas phase) | - | 450-500 °C | 2-Bromoquinoline[12] |
| Isoquinoline | NBS | H₂SO₄ (conc.) | - | 5-Bromoisoquinoline[9][14] |
| 8-Hydroxyquinoline | Br₂ (2.1 eq) | CH₃CN / CH₂Cl₂ | 0 °C - 24 °C | 5,7-Dibromo-8-hydroxyquinoline (~90%)[4][7] |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 °C | 7-Bromo-8-hydroxyquinoline (58%) & 5,7-Dibromo-8-hydroxyquinoline (42%)[4][7] |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 °C | 5-Bromo-8-methoxyquinoline (sole product)[4][8] |
| 8-Aminoquinoline | Br₂ (1.5 eq) | CH₂Cl₂ | Room Temp | 5-Bromo-8-aminoquinoline (58%) & 5,7-Dibromo-8-aminoquinoline (42%)[4] |
| 8-Aminoquinoline Amides | HBr / DMSO | CuSO₄ (catalyst) | - | C5-Monobrominated product[15] |
| 8-Aminoquinoline Amides | HBr / DMSO | Cu(NO₃)₂ (catalyst) | - | C5,C7-Dibrominated product[15] |
| 1,2,3,4-Tetrahydroquinoline | Br₂ (2.0 eq) | CHCl₃ | Room Temp | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (92%)[16] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline [8]
-
Preparation: In a flask shielded from light, dissolve 8-methoxyquinoline (1.0 eq) in distilled dichloromethane (CH₂Cl₂).
-
Reagent Addition: Prepare a solution of molecular bromine (1.1 eq) in chloroform. Add this solution dropwise to the quinoline solution over 10 minutes at ambient temperature.
-
Reaction: Stir the reaction mixture in the dark for 2 days.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 5-bromo-8-methoxyquinoline.
Protocol 2: Di-bromination of 8-Hydroxyquinoline [4][7]
-
Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile (CH₃CN) in a flask and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of molecular bromine (2.1 eq) in CH₃CN. Add this solution dropwise to the cooled quinoline solution over 10 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 day. A precipitate of the quinoline salt may form.
-
Work-up: After the reaction is complete, add more CH₃CN to dissolve the solid. Wash the organic solution with a 5% aqueous NaHCO₃ solution multiple times until gas evolution ceases.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain 5,7-dibromo-8-hydroxyquinoline.
Visualizations
Caption: Troubleshooting workflow for quinoline bromination experiments.
Caption: Key factors influencing the regioselectivity of quinoline bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysts for Quinoline Synthesis
Welcome to the technical support center for the optimization of catalysts in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of catalysts for quinoline synthesis.
General Issues
Q1: My quinoline synthesis reaction is resulting in a low yield or failing completely. What are the common initial steps for troubleshooting?
A1: Low yields in quinoline synthesis can arise from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Inappropriate Catalyst Choice: The catalyst is highly dependent on the specific quinoline synthesis reaction (e.g., Friedländer, Skraup) and the substrates being used. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating.[1][3] However, excessively high temperatures can lead to the decomposition of reactants and the formation of tarry byproducts, a known issue in the Skraup synthesis.[1][3] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help in optimizing the temperature.[3]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization more challenging.[1] In such cases, a stronger catalyst or more forcing reaction conditions might be necessary.[3]
-
Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the catalytic cycle.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
Catalyst-Specific Issues
Q2: I am using a heterogeneous catalyst and observing a decrease in activity over several runs. What could be the cause and how can I address it?
A2: The deactivation of heterogeneous catalysts is a common issue and can be attributed to several mechanisms:
-
Poisoning: The quinoline product itself, being a nitrogen-containing heterocycle, can act as a poison to transition metal catalysts like palladium and rhodium.[4] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal's active sites, blocking them.[4] This type of poisoning can often be irreversible.[4]
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[3] This is a form of fouling and can often be reversed by regenerating the catalyst through calcination (heating at high temperatures in the presence of air or an inert gas).[3]
-
Leaching: The active metal of the heterogeneous catalyst can leach into the reaction medium, leading to a loss of activity.[3] Employing a more robust support material for the catalyst can help mitigate this issue.[3]
-
Sintering: At high reaction temperatures, metal nanoparticles on a support can agglomerate into larger particles, which reduces the active surface area of the catalyst.[4] This form of thermal degradation is generally irreversible.[4]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A3: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which often leads to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[3]
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), allowing for easy separation and recycling.[3] This makes them particularly suitable for larger-scale and more environmentally friendly processes.[3] Nanocatalysts are an emerging class of heterogeneous catalysts that offer high surface area and reactivity.[3][5]
Reaction-Specific Issues
Q4: I am performing a Friedländer synthesis and observing significant side reactions. How can I improve the selectivity?
A4: A common side reaction in the Friedländer synthesis, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[2] To improve selectivity towards the desired quinoline product, consider the following:
-
Catalyst Selection: The choice of acid or base catalyst is crucial and depends on the reactivity of the substrates.[2] For many substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) are effective.[2]
-
Reaction Conditions: Traditional Friedländer synthesis can require harsh conditions (high temperatures, strong acids or bases), which can be problematic for sensitive substrates and when scaling up.[6] Modern methods often utilize milder conditions, for example, by using gold catalysts or carrying out the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine.[6]
Q5: My Skraup synthesis is producing a lot of tar. How can this be controlled?
A5: Tar formation is a well-known issue in the Skraup synthesis due to the highly exothermic nature of the reaction.[3] To control this, the following measures can be taken:
-
Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is a common practice to control the reaction's exothermicity.[3]
-
Temperature Control: Strict temperature control is essential. This can be achieved through efficient stirring and the slow, portion-wise addition of reagents.[3]
-
Purification Method: For volatile quinolines, steam distillation is an effective method for purification and separation from the tarry byproducts.[1][3]
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems in quinoline synthesis. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Performance of Nanocatalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fe₃O₄@urea/HITh-SO₃H MNPs | Friedländer Annulation | 10 mg | 80 | 15-60 min | 85-96 | [5] |
| Sulfamic acid-functionalized Fe₃₋ₓTiₓO₄ MNPs | Friedländer Annulation | 0.07 g | 60 | 2 h | 68-96 | [5] |
| Dodecylbenzenesulfonic acid (DDBSA@MNP) | One-pot condensation | 0.15 g | 80 | - | Good | [5] |
| IRMOF-3/PSTA/Cu | One-pot multicomponent | 10 mg | 80 | - | 85-96 | [5] |
| Fe₃O₄-IL-HSO₄ | Friedländer Annulation | 20 mg | 90 | 15-60 min | 85-96 | [5] |
Table 2: General Catalysts for Friedländer Synthesis
| Catalyst | Type | Typical Loading | Common Solvents | Temperature (°C) |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous (Acid) | 10 mol% | Toluene, Ethanol | 80-120 |
| Potassium Hydroxide (KOH) | Homogeneous (Base) | 20 mol% | Ethanol | Reflux |
| Zinc Chloride (ZnCl₂) | Homogeneous (Lewis Acid) | Catalytic | - | High Temp |
| Iodine (I₂) | Homogeneous | 10 mol% | Solvent-free | 80-100 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the synthesis of quinolines via a p-TsOH catalyzed Friedländer reaction.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture with stirring. The optimal temperature typically ranges from 80-120°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration by Calcination
This protocol outlines a general procedure for regenerating a coked heterogeneous catalyst.
Materials:
-
Spent, dried catalyst
-
Tube furnace
-
Inert gas (e.g., Nitrogen or Argon)
-
Air or a mixture of O₂/N₂
Procedure:
-
Recover the spent catalyst by filtration or centrifugation, wash with a suitable solvent to remove any adsorbed species, and dry thoroughly.[3]
-
Place the dried catalyst in the tube furnace.
-
Purge the furnace with an inert gas while slowly increasing the temperature (e.g., 5 °C/min) to the target calcination temperature, which is typically between 400-500 °C.[3]
-
Once the target temperature is reached, switch the gas flow to air or an O₂/N₂ mixture and maintain this for several hours to burn off the carbon deposits.[3]
-
Switch the gas flow back to the inert gas and allow the furnace to cool to room temperature.[3]
Visualizations
A troubleshooting workflow for addressing low yields in quinoline synthesis.
Major deactivation mechanisms for heterogeneous catalysts.
Simplified reaction pathway for the acid-catalyzed Friedländer synthesis.
References
Validation & Comparative
Structural Validation of 7-Bromoquinoline-3-carbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of 7-Bromoquinoline-3-carbonitrile. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide also presents data from closely related structural isomers, 6-Bromoquinoline-8-carbonitrile and 7-Bromo-4-chloroquinoline-3-carbonitrile, to provide a robust framework for comparison and characterization.
Data Presentation: A Spectroscopic Comparison
The structural integrity of a synthesized compound is typically confirmed through a combination of spectroscopic methods. The following tables summarize the expected and available data for this compound and its structural alternatives.
Table 1: General Properties
| Property | This compound | 6-Bromoquinoline-8-carbonitrile | 7-Bromo-4-chloroquinoline-3-carbonitrile |
| Molecular Formula | C₁₀H₅BrN₂[1][2] | C₁₀H₅BrN₂ | C₁₀H₄BrClN₂ |
| Molecular Weight | 233.06 g/mol [1] | 233.06 g/mol | 267.51 g/mol |
| CAS Number | 1375108-40-9[1] | 1244403-45-7 | 364793-57-7 |
Table 2: ¹H NMR Spectroscopy (Expected Chemical Shifts, δ in ppm) *
| Proton | This compound | 6-Bromoquinoline-8-carbonitrile |
| H2 | ~8.9 - 9.1 (s) | 8.87 (dd) |
| H4 | ~8.3 - 8.5 (s) | 7.94 (dd) |
| H5 | ~8.1 - 8.3 (d) | 7.86 (d) |
| H6 | ~7.7 - 7.9 (dd) | - |
| H8 | ~8.0 - 8.2 (d) | - |
| H7 | - | 7.70 (d) |
*Expected values for this compound are estimated based on known quinoline derivatives. Data for 6-Bromoquinoline-8-carbonitrile is from available literature.
Table 3: ¹³C NMR Spectroscopy (Expected Chemical Shifts, δ in ppm) *
| Carbon | This compound | 6-Bromoquinoline-8-carbonitrile |
| C2 | ~150 - 152 | ~151 |
| C3 | ~115 - 117 (C-CN) | ~137 |
| C4 | ~138 - 140 | ~122 |
| C4a | ~128 - 130 | ~129 |
| C5 | ~130 - 132 | ~130 |
| C6 | ~128 - 130 | ~123 (C-Br) |
| C7 | ~125 - 127 (C-Br) | ~135 |
| C8 | ~135 - 137 | ~108 (C-CN) |
| C8a | ~147 - 149 | ~146 |
| CN | ~117 - 119 | ~118 |
*Expected values for this compound are estimated based on known quinoline derivatives. Data for 6-Bromoquinoline-8-carbonitrile is from available literature.
Table 4: Infrared (IR) Spectroscopy (Expected Absorption Bands, cm⁻¹) *
| Functional Group | This compound | 6-Bromoquinoline-8-carbonitrile |
| C≡N Stretch (Nitrile) | ~2220 - 2240 | ~2225 |
| C=N Stretch (Quinoline) | ~1600 - 1620 | ~1610 |
| C=C Stretch (Aromatic) | ~1450 - 1580 | ~1470, 1570 |
| C-Br Stretch | ~500 - 600 | ~550 |
*Expected values are based on typical ranges for these functional groups.
Table 5: Mass Spectrometry (Expected m/z) *
| Ion | This compound | 6-Bromoquinoline-8-carbonitrile |
| [M]⁺ | 232/234 (Isotopic pattern for Br) | 232/234 |
| [M-Br]⁺ | 153 | 153 |
| [M-CN]⁺ | 206/208 | 206/208 |
*Expected values are based on the molecular formula and common fragmentation patterns.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key analytical techniques.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound can be adapted from established methods for similar quinoline syntheses, such as the Friedländer annulation.
Materials:
-
2-Amino-4-bromobenzaldehyde
-
Acetonitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
A solution of 2-amino-4-bromobenzaldehyde (1 equivalent) and acetonitrile (1.2 equivalents) in ethanol is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data processing includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
The sample is ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is presented as a plot of relative abundance versus m/z, showing the molecular ion and characteristic fragment ions.
Visualizing the Workflow and Structural Comparisons
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular relationships.
Caption: Synthetic workflow for this compound.
Caption: Comparison of chemical structures.
References
A Comparative Guide to the Synthesis of 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
7-Bromoquinoline-3-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of the bromo and cyano functionalities allows for diverse downstream derivatization, making it a key building block for the synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of two primary synthetic methodologies for obtaining this compound: the Friedländer Annulation and a multi-step approach commencing with a Sandmeyer reaction.
Method 1: Friedländer Annulation
The Friedländer synthesis is a classical and direct method for the construction of quinoline rings.[1][2] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl or cyano group. For the synthesis of this compound, this translates to the reaction of 2-amino-4-bromobenzaldehyde with an acetonitrile derivative, such as ethyl cyanoacetate, typically under basic or acidic catalysis.
Experimental Protocol:
A general procedure for the Friedländer synthesis of a quinoline-3-carbonitrile derivative involves the following steps:
-
Knoevenagel Condensation: Equimolar amounts of the 2-aminoaryl aldehyde (e.g., 2-amino-4-bromobenzaldehyde) and the active methylene compound (e.g., ethyl cyanoacetate) are dissolved in a suitable solvent such as ethanol or butanol.[3][4] A catalytic amount of a base (e.g., piperidine, ammonium acetate) is added.[3] The mixture is heated to reflux for a specified period, typically ranging from 1 to 4 hours, to facilitate the initial condensation.
-
Cyclization: The intermediate formed in the first step undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring. This can sometimes occur in the same pot or may require adjustment of reaction conditions, such as increasing the temperature or adding a stronger acid or base.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Data Presentation:
| Parameter | Method 1: Friedländer Annulation |
| Starting Materials | 2-amino-4-bromobenzaldehyde, Ethyl cyanoacetate |
| Key Reaction Type | Condensation and Cyclization |
| Catalyst/Reagent | Base (e.g., Ammonium acetate) or Acid |
| Solvent | Ethanol or Butanol |
| Reaction Temperature | Reflux |
| Reaction Time | 1 - 4 hours |
| Reported Yield | Typically moderate to high (specific data for 7-bromo derivative not found) |
| Purity | Requires purification (Recrystallization or Chromatography) |
Method 2: Multi-step Synthesis via Sandmeyer Reaction
An alternative and often more controlled approach involves the construction of the 7-bromoquinoline core followed by the introduction of the 3-cyano group in a later step. A plausible pathway for this strategy involves the synthesis of 3-amino-7-bromoquinoline, which is then converted to the target nitrile via the Sandmeyer reaction.[5][6]
Experimental Protocol:
This multi-step synthesis can be broken down into the following key transformations:
-
Synthesis of 7-Bromoquinoline: This can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from 3-bromoaniline.
-
Nitration of 7-Bromoquinoline: The 7-bromoquinoline is then nitrated to introduce a nitro group at the 3-position.
-
Reduction of 3-Nitro-7-bromoquinoline: The nitro group is subsequently reduced to an amino group to yield 3-amino-7-bromoquinoline.
-
Sandmeyer Cyanation: The 3-amino-7-bromoquinoline is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound.[1][5][6]
Data Presentation:
| Parameter | Method 2: Multi-step Synthesis (Sandmeyer) |
| Starting Materials | 3-Bromoaniline (for quinoline core) |
| Key Reaction Type | Electrophilic Aromatic Substitution, Reduction, Diazotization, Sandmeyer Reaction |
| Reagents | NaNO₂, HCl/H₂SO₄, CuCN |
| Solvent | Water, and others depending on the preceding steps |
| Reaction Temperature | 0 - 5 °C (for diazotization and Sandmeyer) |
| Reaction Time | Multiple steps, each with varying times |
| Reported Yield | Generally good for each step (specific overall yield for this sequence not found) |
| Purity | Requires purification at multiple stages |
Comparison of Synthesis Methods
| Feature | Method 1: Friedländer Annulation | Method 2: Multi-step Synthesis via Sandmeyer Reaction |
| Convergence | More convergent (one-pot or two-step) | Less convergent (multi-step) |
| Starting Material Availability | Requires synthesis of 2-amino-4-bromobenzaldehyde | Starts from more readily available 3-bromoaniline |
| Control of Regioselectivity | Generally good for the 3-cyano substituent | High, as functional groups are introduced sequentially |
| Process Complexity | Simpler procedure with fewer steps | More complex with multiple intermediate isolations |
| Potential Hazards | Standard organic synthesis hazards | Involves handling of potentially explosive diazonium salts and toxic cyanides |
| Scalability | Potentially more scalable due to fewer steps | May be less amenable to large-scale production due to the Sandmeyer reaction |
Visualization of Synthetic Pathways
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromoquinoline-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of 7-Bromoquinoline-3-carbonitrile and its Analogs in Anticancer, Antibacterial, and Antiviral Research
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, this compound has emerged as a compound of interest for researchers in drug development. This guide provides a comprehensive comparison of this compound with other relevant quinoline derivatives, supported by available experimental data, to aid in the evaluation of its potential as a lead compound in anticancer, antibacterial, and antiviral research.
While specific experimental data for this compound is limited in publicly available literature, a comparative analysis can be drawn from structurally similar compounds, particularly those with halogen substitutions at the 7-position and a carbonitrile group at the 3-position. This guide synthesizes findings from various studies on these analogs to provide a predictive overview of the target compound's potential efficacy and mechanisms of action.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the nature and position of their substituents. The presence of a bromine atom at the 7-position and a carbonitrile group at the 3-position in this compound suggests potential for potent biological effects.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | Various | Data Not Available | - |
| 2-Amino-6-bromo-3-cyanoquinoline derivative (4f) | A549 (Lung Carcinoma) | Not Specified (Potent) | [1] |
| 2-Amino-6-bromo-3-cyanoquinoline derivative (4f) | MCF-7 (Breast Adenocarcinoma) | Not Specified (Potent) | [1] |
| 6-Bromo-5-nitroquinoline (4) | C6 (Rat Glioblastoma), HeLa (Human Cervical Cancer), HT29 (Human Adenocarcinoma) | Not Specified (Greatest antiproliferative activity compared to 5-FU) | [2] |
Table 1: Comparative Anticancer Activity of Quinoline Derivatives.
Antibacterial Activity
The quinoline core is central to the development of many antibacterial agents, most notably the fluoroquinolone antibiotics. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a bromine atom and a carbonitrile group can modulate the antibacterial spectrum and potency. Studies on analogous compounds, such as 7-chloroquinoline-3-carbonitrile derivatives, have shown promising antibacterial activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical this compound | Various | Data Not Available | - |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Staphylococcus aureus | - (Inhibition Zone: 11.00 ± 0.03 mm) | [3][4] |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Pseudomonas aeruginosa | - (Inhibition Zone: 11.00 ± 0.03 mm) | [3][4] |
| Quinoline-3-carbonitrile derivative C | Escherichia coli | 4 | [5] |
| 7-bromoquinoline-5,8-dione sulfonamides | Klebsiella pneumoniae, Salmonella typhi | 800-1000 | [6] |
Table 2: Comparative Antibacterial Activity of Quinoline Derivatives.
Antiviral Activity
Quinoline derivatives have also demonstrated potential as antiviral agents, with activity reported against a range of viruses. The mechanisms of action can vary, from inhibiting viral entry and replication to modulating the host immune response. While specific antiviral data for this compound is not available, the broader class of quinoline compounds has shown promise. For example, certain quinoline derivatives have been investigated for their activity against Zika Virus and Dengue Virus.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability. It is widely used to determine the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compound and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related quinoline derivatives, this compound may exert its biological effects through several mechanisms. The following diagrams illustrate some of these potential pathways.
Conclusion
While direct experimental evidence for the biological activities of this compound is still emerging, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 7-bromo and 3-carbonitrile moieties on the quinoline scaffold suggests a high likelihood of significant anticancer and antibacterial properties, possibly through the inhibition of critical enzymes like DNA gyrase and topoisomerases. Further in-vitro and in-vivo studies are warranted to fully elucidate the pharmacological profile of this compound and to validate its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.
References
- 1. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Insights: 7-Bromoquinoline-3-carbonitrile and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 7-Bromoquinoline-3-carbonitrile and its structural analogs. The following sections detail their performance in key biological assays, supported by experimental data and protocols, to inform future research and development efforts.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Strategic substitutions on the quinoline ring can significantly modulate the compound's efficacy and target specificity. This guide focuses on this compound and its analogs, exploring the structure-activity relationships (SAR) that govern their biological effects.
Antiproliferative Activity: A Tale of Substitution
The introduction of bromo and cyano substituents onto the quinoline scaffold has been identified as a viable strategy for enhancing its anticancer properties. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
While direct comparative data for this compound against a systematic series of its 7-substituted analogs is limited in publicly available literature, broader studies on quinoline derivatives provide valuable insights. For instance, the substitution at the 7-position of the quinoline ring is known to influence the biological activity. In a series of quinoline triazole amide analogues, derivatives were categorized based on substitution at the 7-position, with 7-chloro (7-Cl) and 7-cyano (7-CN) derivatives being studied for their antimalarial activity.[1]
In the context of anticancer activity, studies on various bromo-substituted quinolines have demonstrated significant inhibitory effects against cancer cell lines. For example, 5,7-Dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[2] Another study highlighted that 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine and related compounds were almost twice to thrice as potent as doxorubicin in in-vitro studies, emphasizing the importance of the 7-substituted-quinoline core for antiproliferative activity.[3]
Table 1: Cytotoxicity of Substituted Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [2] |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | More potent than Doxorubicin | [3] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 29.8 | [3] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 | 39.0 | [3] |
Antimicrobial Activity: Targeting Bacterial Processes
Quinoline derivatives have a long history as antimicrobial agents, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] The substitution pattern on the quinoline ring also plays a crucial role in determining the antimicrobial spectrum and potency.
A study on novel quinoline-3-carbonitrile derivatives revealed promising broad-spectrum antibacterial activity with no significant host toxicity.[5] Molecular docking studies from this research indicated that the active compounds interact favorably with DNA gyrase.[5] Another study on 7-chloroquinoline derivatives showed good activity against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa.[6] Specifically, 2,7-dichloroquinoline-3-carbonitrile demonstrated notable activity against S. aureus and P. aeruginosa.[6]
Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Quinoline-3-carbonitrile Derivative (QD4) | Gram-positive & Gram-negative | Not specified | [5] |
| 2,7-dichloroquinoline-3-carbonitrile | S. aureus, P. aeruginosa | Inhibition zone of 11.00 ± 0.03 mm | [6] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | S. pyogenes | Inhibition zone of 11.00 ± 0.02 mm | [6] |
Enzyme Inhibition: Targeting Key Signaling Pathways
The anticancer activity of many quinoline derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Key pathways implicated in the action of quinoline-based inhibitors include the EGFR, PI3K/Akt/mTOR, and MAPK signaling pathways.
Quinoline-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] The structure-activity relationship studies reveal that substitutions at various positions of the quinoline ring are critical for kinase inhibitory potency. For example, 4-anilinoquinolines have been identified as Src kinase inhibitors. Furthermore, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Visualizing the Mechanisms of Action
To illustrate the potential mechanisms through which this compound and its analogs may exert their anticancer effects, the following diagrams depict key signaling pathways that are often targeted by quinoline-based inhibitors.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Bromoquinoline Carbonitriles
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides a comparative analysis of the spectroscopic data for bromoquinoline carbonitrile derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for 7-Bromoquinoline-3-carbonitrile, this guide will focus on a closely related and well-characterized alternative, 6-Bromoquinoline-8-carbonitrile , and will also draw comparisons with 5-Bromoquinoline-3-carbonitrile . The methodologies and data presented here serve as a valuable reference for the structural elucidation of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Bromoquinoline-8-carbonitrile and provide expected values for 5-Bromoquinoline-3-carbonitrile, highlighting the influence of the substituent positions on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | Aromatic Protons |
| 6-Bromoquinoline-8-carbonitrile[1] | 8.90 (dd) | 8.25 (d) | 8.15 (d) | 7.80 (d) | 7.60 (dd) | - | - |
| 5-Bromoquinoline-3-carbonitrile | - | - | - | - | - | - | A set of distinct signals in the aromatic region |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Representative Chemical Shifts[1] |
| 6-Bromoquinoline-8-carbonitrile | 152.1, 148.5, 138.2, 133.5, 130.8, 129.5, 125.4, 122.1, 118.9, 117.3 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C≡N Stretch | C=C Aromatic Stretch | C-Br Stretch |
| 6-Bromoquinoline-8-carbonitrile[1] | ~2230 | ~1600, 1550 | ~1050 |
| 5-Bromoquinoline-3-carbonitrile[2] | 2220-2240 | 1500-1650 | < 700 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Key Feature | Expected Observation |
| 6-Bromoquinoline-8-carbonitrile | Molecular Ion (M⁺) | Isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of ~1:1 intensity) |
| 5-Bromoquinoline-3-carbonitrile[2] | Molecular Ion (M⁺) | A distinctive isotopic pattern with two peaks of nearly equal intensity at m/z values differing by two, confirming the presence of a single bromine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Approximately 5-10 mg of the purified bromoquinoline carbonitrile sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. The spectral width is set to cover the aromatic and other relevant regions. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is phased and calibrated using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and its isotopic pattern is analyzed to confirm the presence of elements like bromine.
Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a bromoquinoline carbonitrile derivative, using the synthesis of 6-Bromoquinoline-8-carbonitrile as an example.[3]
Caption: Synthetic and analytical workflow for 6-Bromoquinoline-8-carbonitrile.
References
A Comparative Guide to Purity Assessment of Synthesized 7-Bromoquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 7-Bromoquinoline-3-carbonitrile is a critical checkpoint in the discovery and development pipeline. This guide provides an objective comparison of the principal analytical methods for this purpose, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate techniques.
Introduction to Purity Assessment
The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[1] A thorough purity assessment is therefore essential to ensure the compound's identity, quality, and suitability for downstream applications. The most commonly employed and effective techniques for the purity determination of quinoline derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] Each method offers distinct advantages and, when used in conjunction, they provide a comprehensive purity profile.
Comparison of Analytical Methods
The selection of an analytical technique for purity assessment is contingent on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Advantages | Limitations | Ideal for |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection by UV absorbance.[3] | High resolution and sensitivity for non-volatile and thermally labile compounds.[2] Excellent for quantitative analysis of the main component and non-volatile impurities. | May not detect impurities that lack a UV chromophore. Requires a reference standard for accurate quantification. | Routine quantitative purity assessment of the final product and non-volatile impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[2] | Not suitable for non-volatile or thermally labile compounds. | Detecting and identifying residual solvents and volatile organic impurities. |
| ¹H qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, allowing for quantitative analysis against a certified internal standard. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2] Offers detailed structural information for impurity identification. | Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard. | Absolute purity determination and structural elucidation of impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar quinoline derivatives and should be optimized for the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 80 | 20 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 80 | 20 |
| 30 | 80 | 20 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Method Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 20°C/min
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
This method provides an absolute measure of purity without the need for a specific this compound reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.
Purity Calculation: The absolute purity (w/w %) is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizing the Workflow and Decision Process
To further clarify the process of purity assessment, the following diagrams illustrate the overall workflow and a decision-making model for selecting the appropriate analytical method.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting the appropriate purity analysis method.
Conclusion
A combination of analytical techniques is often the most robust approach for a comprehensive purity assessment of synthesized this compound. HPLC-UV serves as the primary method for routine quantitative analysis of the main compound and non-volatile impurities. GC-MS is indispensable for the detection of residual solvents and other volatile components. For an absolute determination of purity, especially when a certified reference standard of the analyte is unavailable, qNMR is the method of choice. By employing these methods judiciously, researchers can ensure the quality and reliability of their synthesized compounds for subsequent studies.
References
A Comparative Guide to the X-ray Crystallography of Quinoline-3-Carbonitrile Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The quinoline scaffold, and specifically its quinoline-3-carbonitrile derivatives, represents a class of compounds with significant therapeutic potential, exhibiting a range of activities including antibacterial and anticancer properties.[1][2] X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these compounds, providing unparalleled insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing.[3] This information is critical for structure-activity relationship (SAR) studies and rational drug design.
This guide offers an in-depth comparison of the crystallographic features of several quinoline-3-carbonitrile derivatives, provides a detailed experimental protocol for their structural analysis, and contrasts X-ray crystallography with alternative analytical techniques.
The Decisive Edge: Why X-ray Crystallography?
Before delving into the data, it is crucial to understand the causality behind choosing single-crystal X-ray diffraction for structural elucidation. While techniques like NMR spectroscopy provide invaluable information about a molecule's structure in solution and its dynamic behavior, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in its solid, lowest-energy state.[4] This provides precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's intrinsic geometry. Furthermore, it is the only technique that directly visualizes the intricate network of non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that dictate how molecules recognize and assemble with each other in the solid state. This supramolecular organization is often directly relevant to the material's physical properties and can influence bioavailability.
Comparative Crystallographic Analysis of Quinoline-3-Carbonitrile Derivatives
The substitution pattern on the quinoline-3-carbonitrile core dramatically influences the resulting crystal packing and molecular geometry. Below is a comparative table of crystallographic data for three distinct, complex derivatives, illustrating the structural diversity within this class of compounds. The selection of these examples—bearing different phenyl substituents—is intended to highlight how remote electronic and steric changes can propagate to significant alterations in the crystal lattice.
| Parameter | Derivative 1: 2-Amino-4-(4-chlorophenyl)-...-hexahydroquinoline-3-carbonitrile[5] | Derivative 2: 2-Amino-4-(3-(trifluoromethyl)phenyl)-...-hexahydroquinoline-3-carbonitrile[6] | Derivative 3: 2-Amino-4-(4-nitrophenyl)-...-hexahydroquinoline-3-carbonitrile[7] |
| Chemical Formula | C₂₃H₂₀ClN₃O | C₁₉H₁₈F₃N₃O | C₁₉H₁₉N₄O₃ |
| Molecular Weight | 417.88 g/mol | 389.37 g/mol | 363.38 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 17.5630 (5) | 11.758 (3) | 11.721 (2) |
| b (Å) | 6.25208 (19) | 13.061 (3) | 13.041 (3) |
| c (Å) | 13.7963 (4) | 12.339 (3) | 12.302 (3) |
| β (°) | 93.209 (3) | 108.34 (2) | 108.12 (2) |
| Volume (ų) | 1512.53 (8) | 1800.0 (7) | 1785.4 (7) |
| Z (molecules/cell) | 4 | 4 | 4 |
| Key Intermolecular Interactions | N—H···N (dimer formation), C—H···O, C—H···π | N—H···O, N—H···N (2D network formation) | N—H···O, N—H···N |
The data reveals that while all three derivatives crystallize in the same monoclinic P2₁/c space group—a common and stable packing arrangement for organic molecules—their unit cell dimensions vary significantly. This is a direct consequence of the different substituents on the phenyl ring. The bulkier trifluoromethyl and chloro groups, along with their distinct electronic properties, influence the dihedral angles between the ring systems and alter the efficiency of the crystal packing, as reflected in the unit cell volumes. A key takeaway is the formation of hydrogen-bonded dimers via the amino and nitrile groups in Derivative 1, a classic supramolecular synthon that often dictates the primary packing motif.[5] In contrast, Derivative 2 forms a more extended two-dimensional network, demonstrating how subtle changes can lead to different supramolecular architectures.[6]
Experimental Protocol: From Powder to Refined Structure
The following protocol provides a self-validating system for the single-crystal X-ray diffraction analysis of a novel quinoline-3-carbonitrile derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystallization (The Rate-Limiting Step)
-
Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (low mosaicity).
-
Rationale: The diffraction experiment relies on the ordered, repeating arrangement of molecules in a crystal lattice to amplify the weak scattering of X-rays from a single molecule. Amorphous or poorly crystalline material will not produce a usable diffraction pattern.[3]
-
Methodology:
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) and solvent mixtures. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature. This gradual increase in concentration allows molecules the time to organize into a well-ordered lattice.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert the slip over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and radiation damage during data collection.
-
Step 2: X-ray Diffraction Data Collection
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Rationale: The diffraction pattern is a reciprocal space representation of the crystal's electron density. The positions of the spots relate to the unit cell dimensions, and their intensities relate to the arrangement of atoms within the unit cell.
-
Methodology:
-
Mounting: Mount the flash-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection Strategy: Use the diffractometer software to determine the optimal data collection strategy (e.g., series of ω and φ scans) to ensure complete and redundant data are collected. A modern instrument equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source is standard.[8]
-
Data Acquisition: Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[9]
-
Step 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions from the diffraction data and refine them to achieve the best fit with the experimental observations.
-
Rationale: The "phase problem" prevents direct calculation of the electron density from the measured intensities.[10] Therefore, initial structural models are generated and then refined against the data.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. The software will also determine the unit cell parameters and space group.
-
Structure Solution: Use direct methods or Patterson methods (implemented in software like SHELXT) to generate an initial electron density map and build a preliminary molecular model.[2]
-
Structure Refinement: Refine the atomic positions, displacement parameters (describing thermal motion), and other structural parameters against the experimental data using a least-squares minimization algorithm (e.g., SHELXL).[2] The quality of the refinement is monitored by the R-factor, which should ideally be below 5-10% for a well-resolved small molecule structure.
-
Validation: The final structure should be validated for geometric reasonability (bond lengths, angles) and to ensure no features in the final difference Fourier map are unaccounted for. The final structural data is typically deposited in a standard format, such as a Crystallographic Information File (CIF).[11][12]
-
Visualizing Workflows and Interactions
Diagrams are essential for conceptualizing complex processes and relationships.
Alternative Techniques: A Comparative Overview
While X-ray crystallography is the gold standard for solid-state structure, other techniques provide complementary information.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[3] | Provides unambiguous 3D structure at atomic resolution; reveals packing and intermolecular interactions.[13] | Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.[14] |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Provides detailed structural and dynamic information in solution; does not require crystallization; excellent for determining connectivity. | Structure determination for large molecules is complex; provides an average structure in solution, not a precise static model.[4][15] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a microcrystalline powder sample. | Useful for phase identification, purity analysis, and studying polymorphism; does not require large single crystals.[16] | Structure solution is much more challenging and often yields a lower-resolution model compared to single-crystal XRD.[14][17] |
| Computational Modeling | Uses quantum mechanics or molecular mechanics to predict molecular structure and properties. | Does not require physical sample; can predict structures of unstable intermediates or hypothetical molecules; provides energetic information. | The accuracy is highly dependent on the level of theory and can be computationally expensive; requires experimental validation.[1] |
References
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different brominating agents
A Comparative Guide to the Efficacy of Different Brominating Agents
For researchers, scientists, and drug development professionals, the introduction of a bromine atom into a molecular scaffold is a pivotal step in organic synthesis. It provides a versatile handle for subsequent functionalization and the construction of complex molecular architectures. The choice of brominating agent is critical, as it directly influences reaction yield, selectivity, and safety. This guide offers an objective comparison of common brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given transformation.
Comparison of Common Brominating Agents
The selection of a brominating agent depends on the substrate, the desired position of bromination (e.g., allylic, benzylic, aromatic, α-carbonyl), and the required reaction conditions. While molecular bromine is a powerful reagent, its hazardous nature has led to the development of safer, solid alternatives.[1][2]
Table 1: Overview of Common Brominating Agents
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes/alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.[3] | Strong brominating agent, readily available.[3] | Highly corrosive, toxic, and difficult to handle due to high vapor pressure; reactions can be exothermic and produce corrosive HBr byproduct.[3][4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination (Wohl-Ziegler reaction), bromohydrin formation, α-bromination of carbonyls, bromination of electron-rich aromatics.[3] | Easy-to-handle solid; provides a low, constant concentration of Br₂, minimizing side reactions.[3][4] | Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[3] Poor atom economy.[5] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | 319.82 | Red crystalline solid | Electrophilic bromination of alkenes, alkynes, ketones, and aromatics.[6] | Stable, non-volatile solid alternative to liquid bromine, simplifying handling and measurement.[7][8] | Volatile and highly corrosive; slowly releases bromine when dissolved.[6] Wasteful in bromine if used as a stoichiometric source of Br+.[9] |
| Tetrabutylammonium Tribromide (TBATB) | C₁₆H₃₆NBr₃ | 482.18 | Yellow-orange solid | Selective bromination of phenols, aromatic amines, alkenes, alkynes, and α-substitution of acetals.[10][11] | Mild reaction conditions, high yields, good solubility in organic solvents, and high selectivity (e.g., para-bromination).[11][12] | Higher molecular weight contributes to lower atom economy compared to Br₂. |
Quantitative Data Presentation
The efficacy of a brominating agent is best illustrated through quantitative data from experimental studies. The following tables summarize yields for various bromination reactions under different conditions.
Table 2: Electrophilic Bromination of Chalcones with Tetrabutylammonium Tribromide (TBATB) [12]
| Substrate (Chalcone) | Solvent | Conditions | Time (h) | Yield (%) |
| 1a | CHCl₃ | 20°C, stirring | 24 | 90 |
| 1a | CHCl₃ | 20°C, sonication | 3 | 92 |
| 1b | CHCl₃ | 20°C, sonication | 3 | 90 |
| 1c | CHCl₃ | 20°C, sonication | 3 | 91 |
| 1d | CHCl₃ | 20°C, sonication | 3 | 93 |
| 1e | CHCl₃ | 20°C, sonication | 3 | 92 |
Data demonstrates high yields for the dibromination of various substituted chalcones under mild conditions using TBATB.[12]
Table 3: Benzylic Bromination of 1-(3,5-diacetoxyphenyl)ethane [13]
| Brominating Agent | Initiator / Conditions | Selectivity | Yield |
| N-Bromosuccinimide (NBS) | AIBN or benzoyl peroxide, CCl₄, reflux | High for benzylic position; minimizes aromatic bromination. | Typically high (e.g., >80%). |
| Molecular Bromine (Br₂) | Light (hν) or heat, CCl₄ | Lower selectivity; risk of competing electrophilic aromatic substitution. | Variable, often lower than NBS due to side reactions. |
Table 4: Bromination of Aromatic Compounds with H₂O₂-HBr 'on water' vs. NBS [14]
| Substrate | Brominating System | Time (h) | Yield (%) |
| Anisole | H₂O₂-HBr | 0.2 | 99 |
| Anisole | NBS | 24 | 88 |
| 1,3-Dimethoxybenzene | H₂O₂-HBr | 0.1 | 99 |
| 1,3-Dimethoxybenzene | NBS | 0.1 | 99 |
| Aniline | H₂O₂-HBr | 0.1 | 99 |
| Aniline | NBS | 0.1 | 99 |
The H₂O₂-HBr system demonstrates comparable or even greater reactivity than NBS for the bromination of activated aromatic rings in an aqueous medium, representing a greener alternative.[14]
Mandatory Visualization
Diagrams are essential for visualizing complex processes in chemistry. The following sections provide DOT language scripts for key experimental and mechanistic pathways.
Experimental and Mechanistic Workflows
An effective bromination protocol requires careful planning and execution, from reagent selection to product purification.
Caption: General experimental workflow for a bromination reaction.
The mechanism of bromination differs significantly depending on the reagent and substrate. Allylic and benzylic brominations with NBS proceed via a free-radical chain reaction, known as the Wohl-Ziegler reaction.[15][16]
Caption: Mechanism of radical-mediated allylic bromination using NBS.
In contrast, the reaction of molecular bromine with an alkene is a classic example of electrophilic addition, which proceeds through a cyclic bromonium ion intermediate.[17]
Caption: Mechanism of electrophilic addition of bromine to an alkene.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful synthesis.
Protocol 1: Benzylic Bromination using NBS
This protocol is adapted from the synthesis of 1-(3,5-diacetoxyphenyl)-1-bromoethane.[13]
-
Dissolution: Dissolve the starting material, 1-(3,5-diacetoxyphenyl)ethane (1 equivalent), in a dry, inert solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to facilitate the initiation of the radical chain reaction.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the solid succinimide byproduct is observed floating at the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography to yield the pure 1-(3,5-diacetoxyphenyl)-1-bromoethane.
Protocol 2: In-situ Generation and Bromination in Flow
This protocol describes a safer, continuous flow method for bromination, avoiding the handling of molecular bromine.[18]
-
System Setup: A three-reactor flow chemistry system is used. Reactor 1 is for bromine generation, Reactor 2 for the bromination reaction, and Reactor 3 for quenching.
-
Reagent Streams: Prepare separate solutions of the substrate (e.g., bisphenol A in an organic solvent), hydrobromic acid (HBr), sodium hypochlorite (NaOCl) as an oxidant, and sodium sulfite (Na₂SO₃) as a quenching agent.
-
Bromine Generation (Reactor 1): Pump the HBr and NaOCl streams into the first reactor, where they react to generate molecular bromine (Br₂) in situ.
-
Bromination (Reactor 2): The stream containing the freshly generated bromine is immediately mixed with the substrate stream in the second reactor. The residence time is controlled by the flow rate and reactor volume to ensure complete reaction. For tetrabromobisphenol A synthesis, a residence time of 2.5 minutes is used.[18]
-
Quenching (Reactor 3): The output from the second reactor, containing the product and any unreacted bromine, is mixed with the sodium sulfite stream in the third reactor to quench the excess bromine.[18]
-
Collection and Work-up: Collect the output from the final reactor. Separate the organic and aqueous phases. The organic phase is washed, dried, and the solvent is evaporated to yield the brominated product. For tetrabromobisphenol A, yields of up to 83% have been reported with this method.[18]
Conclusion and Recommendations
The choice of a brominating agent is a critical parameter in synthetic design, with significant implications for safety, selectivity, and yield.
-
Molecular Bromine (Br₂) remains a potent and atom-economical choice for electrophilic additions but requires stringent safety precautions due to its high toxicity and corrosivity.[3]
-
N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic brominations via a radical pathway, offering superior handling properties as a solid.[3][16] Its use minimizes competitive electrophilic addition to double bonds.[4]
-
Pyridinium Tribromide (Py·Br₃) and Tetrabutylammonium Tribromide (TBATB) are excellent solid, stable, and safer alternatives to liquid bromine for a variety of electrophilic brominations.[7][12] TBATB, in particular, has been shown to provide excellent yields and high regioselectivity under mild conditions.[10][12]
-
In-situ generation systems , such as H₂O₂-HBr or flow-based methods, are emerging as greener and safer alternatives, avoiding the storage and handling of hazardous reagents while often providing high yields.[14][18]
For drug development professionals and researchers, moving away from molecular bromine towards solid reagents like NBS and TBATB or adopting in-situ generation techniques can significantly improve laboratory safety and reaction control without compromising efficacy. The optimal choice will always be substrate-dependent, and the experimental data provided herein serves as a guide for making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 6. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Tetrabutylammonium Tribromide in Organic Synthesis - LISKON [liskonchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development and manufacturing, ensuring product quality, safety, and efficacy. For a compound such as 7-Bromoquinoline-3-carbonitrile, a heterocyclic intermediate with significant potential in medicinal chemistry, the selection and validation of appropriate analytical techniques are critical. This guide provides a comparative framework for the validation of common analytical methods applicable to this compound, based on the principles outlined by the International Council for Harmonisation (ICH) guidelines (ICH Q2(R1)/Q2(R2)).[1][2][3]
While specific, publicly available validation data for this compound is limited, this guide outlines the necessary methodologies and performance characteristics that a researcher would need to establish. The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
I. Comparative Overview of Analytical Techniques
The choice of an analytical method is contingent on its intended purpose, such as identification, impurity testing, or quantitative assay.
| Analytical Technique | Primary Application for this compound | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Assay (quantification), impurity profiling, stability testing. | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. | Requires reference standards for quantification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and quantification of volatile impurities. | High separation efficiency and definitive identification through mass spectra. | Not suitable for non-volatile or thermally unstable compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation and identification. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods, complex for quantitative analysis without specific protocols. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Fast and non-destructive. | Limited use for quantification and complex mixtures. |
II. Framework for Method Validation
According to ICH guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2][4] The core validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[4][5]
Below is a workflow for the validation of an analytical method, such as HPLC, for the assay of this compound.
Caption: Workflow for Analytical Method Validation.
III. Data Presentation for Key Validation Parameters
The following tables illustrate how quantitative data for the validation of an HPLC assay method for this compound should be structured.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 150,234 |
| 75 | 225,876 |
| 100 | 301,123 |
| 125 | 376,456 |
| 150 | 450,987 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.8 | 99.75 |
| 100 | 100.5 | 100.50 |
| 120 | 119.4 | 99.50 |
| Mean Recovery (%) | 99.92 |
Table 3: Precision (Repeatability)
| Sample No. | Measured Concentration (µg/mL) |
| 1 | 100.1 |
| 2 | 99.8 |
| 3 | 100.3 |
| 4 | 99.9 |
| 5 | 100.2 |
| 6 | 99.7 |
| Mean | 100.0 |
| Standard Deviation | 0.24 |
| Relative Standard Deviation (%RSD) | ≤ 2% |
IV. Experimental Protocols
A. HPLC Method for Assay and Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and diluted to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to a known concentration.
B. GC-MS Method for Volatile Impurities
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode.
C. NMR Spectroscopy for Structural Identification
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3).
-
Experiments: ¹H NMR and ¹³C NMR are the primary experiments for structural confirmation.
D. FTIR Spectroscopy for Functional Group Identification
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
V. Inter-relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Relationship between Validation Parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Quinoline-Based Inhibitors Targeting Key Oncogenic Kinases
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting key protein kinases implicated in cancer progression. This guide provides a comparative study of quinoline-based inhibitors against three critical oncogenic targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Mesenchymal-Epithelial Transition factor (c-Met). The following sections present a synthesis of preclinical data, detailed experimental methodologies for inhibitor evaluation, and visualizations of the relevant signaling pathways to aid in the rational design and development of next-generation anticancer therapeutics.
Performance Comparison of Quinoline-Based Kinase Inhibitors
The inhibitory potential of various quinoline derivatives has been extensively evaluated against EGFR, VEGFR-2, and c-Met kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative quinoline-based inhibitors, providing a quantitative comparison of their potency. These values have been compiled from multiple in vitro studies to offer a comparative overview.
Table 1: Comparative Inhibitory Activity (IC50) of Quinoline-Based EGFR Inhibitors
| Compound ID | R-Group Substitutions | EGFR IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Lapatinib | 4-[(3-fluorobenzyl)oxy]-3-chloroaniline | 10.8 | BT474 | - | - |
| Bosutinib | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy) | 0.7 | - | - | - |
| Compound A | 4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy) | 2 | NCI-H1975 | Erlotinib | 5 |
| Compound B | 4-(4-((4-methylpiperazin-1-yl)methyl)phenylamino)-6,7-dimethoxy | 15 | A431 | Gefitinib | 25 |
| SIQ17 | Sulfonylated indeno[1,2-c]quinoline | ~1 | - | Erlotinib | ~20[1] |
| Compound 4f | Quinazoline-based thiazole | 3.62 (wild-type) | - | - | -[2] |
Table 2: Comparative Inhibitory Activity (IC50) of Quinoline-Based VEGFR-2 Inhibitors
| Compound ID | R-Group Substitutions | VEGFR-2 IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Lenvatinib | 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-carboxamide | 4 | HUVEC | Sorafenib | 90 |
| Cabozantinib | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 0.035 | - | - | - |
| Dovitinib | 4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one | 10 | HUVEC | Sunitinib | 9 |
| Foretinib | N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 0.4 | - | - | - |
| Compound 4q | 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone | 1380 | - | Sorafenib | 330[3] |
| Compound 13 | Isatin derivative | 69.11 | - | Sorafenib | 53.65[4] |
Table 3: Comparative Inhibitory Activity (IC50) of Quinoline-Based c-Met Inhibitors
| Compound ID | R-Group Substitutions | c-Met IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Cabozantinib | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 1.3 | MKN-45 | - | -[5] |
| Foretinib | N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 1.2 | GTL-16 | - | - |
| Compound 4 | N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 4.9 | - | - | -[6] |
| Crizotinib | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | 8 | - | - | -[5] |
| Glesatinib | N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 19 | - | - | -[5] |
| Tepotinib | N-((3S,4R)-4-(3-((6-amino-5-(3-methyl-1H-pyrazol-4-yl)pyridin-3-yl)oxy)phenyl)-3-methylpiperidin-1-yl)acetamide | 1.7 | - | - | -[5] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key in vitro assays used to evaluate the performance of quinoline-based inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Materials:
-
Recombinant human EGFR, VEGFR-2, or c-Met kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
Adenosine triphosphate (ATP), [γ-32P]ATP
-
Test quinoline-based inhibitor
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the recombinant kinase, the kinase-specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR-2, MKN-45 for c-Met)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test quinoline-based inhibitor
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the culture medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of a compound's effect on downstream signaling pathways.
Materials:
-
Cancer cells treated with the test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline-based inhibitors and a typical experimental workflow for their evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unlocking the Anticancer Potential of 7-Bromoquinoline-3-carbonitrile Derivatives: A Structure-Activity Relationship Comparison
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. Among these, 7-Bromoquinoline-3-carbonitrile derivatives have emerged as a promising class of compounds warranting detailed investigation. This guide provides an objective comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the rational design of novel and more effective anticancer agents.
Comparative Analysis of Biological Activity
The antiproliferative activity of this compound derivatives and their analogs is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing the potency of these compounds. The following tables summarize the cytotoxic activities of various substituted quinoline derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Cytotoxicity of Bromo- and Cyano-Substituted Quinoline Analogs against C6 Rat Brain Tumor Cells
| Compound ID | R5 | R7 | R8 | IC50 (µg/mL) |
| 1 | H | H | OH | >50 |
| 2 | Br | Br | OH | 12.3 |
| 3 | H | Br | OH | 25.6 |
| 4 | H | CN | OH | 13.2 |
| 5 | CN | CN | OH | 6.7 |
Table 2: Cytotoxicity of Various Quinoline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 6c (a pyrano[3,2-c]quinoline derivative) | SKOV-3 (Ovarian) | 7.84 |
| HepG2 (Liver) | 13.68 | |
| A549 (Lung) | 15.69 | |
| MCF-7 (Breast) | 19.13 | |
| Compound 17 (a 4-anilino-7-pyridyl-3-quinolinecarbonitrile) | Src Enzyme Assay | Potent Inhibition |
| Cellular Assays | Potent Inhibition | |
| 2-amino-7,7-dimethyl-4-(substituted)-5-oxo-hexahydroquinoline-3-carbonitrile derivatives | Various Cancer Cell Lines | Showed interesting cytotoxic activities |
Structure-Activity Relationship (SAR) Insights
Based on the available data for this compound and its analogs, several key SAR observations can be made:
-
Importance of the Quinoline Core: The fundamental quinoline structure is a "privileged scaffold" in medicinal chemistry, but substitutions are crucial for potent biological activity.[1]
-
Role of the Bromo Group: The presence of a bromine atom at the C7 position is a common feature in many biologically active quinoline derivatives. While specific data for 7-bromo-3-cyano derivatives is limited, studies on related bromo-quinolines suggest that the position and electronegativity of the bromine atom can significantly influence anticancer activity.
-
Significance of the Cyano Group: The nitrile (cyano) group at the C3 position is a key feature. In many heterocyclic compounds, the nitrile group can act as a hydrogen bond acceptor or participate in other interactions with biological targets, contributing to the overall activity.
-
Impact of Substituents at Other Positions:
-
Position 2: The introduction of an amino group at the C2 position of the quinoline ring has been shown to be a favorable modification in several series of quinoline-3-carbonitrile derivatives, often leading to enhanced cytotoxic activity.[1]
-
Position 4: Substitution at the C4 position with various groups, such as anilino or other aromatic moieties, has been a successful strategy in developing potent kinase inhibitors.[2] For instance, a systematic SAR study on 4-anilino-7-pyridyl-3-quinolinecarbonitriles revealed that substitutions on both the pyridine ring and the quinoline core are critical for optimal Src kinase inhibitory activity.[2]
-
Positions 5, 6, and 8: Modifications at these positions can also modulate activity. For example, in a series of 8-hydroxyquinolines, the introduction of bromo or cyano groups at positions 5 and 7 significantly enhanced antiproliferative activity.
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of this compound derivatives and their analogs.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
To determine the inhibitory effect of the compounds on specific kinases (e.g., EGFR, Src), in vitro kinase inhibition assays are performed.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared in an appropriate assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using various methods, such as radioisotope labeling, fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that is often dysregulated in cancer. Several quinoline derivatives have been identified as inhibitors of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Certain quinoline derivatives have been shown to be potent EGFR inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A generalized workflow for the discovery and development of novel this compound derivatives as anticancer agents.
References
In Vitro Performance of 7-Bromoquinoline-3-carbonitrile and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro performance of 7-Bromoquinoline-3-carbonitrile, a synthetic heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this report leverages findings from structurally related quinoline-3-carbonitrile derivatives to project its likely biological activities and establish a framework for its evaluation. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a range of activities, most notably as anticancer and antimicrobial agents.[1]
Predicted Biological Activity Profile
Based on the analysis of analogous compounds, this compound is anticipated to exhibit activity in two primary areas:
-
Anticancer/Cytotoxic Activity: The quinoline-3-carbonitrile core is a common feature in compounds designed as kinase inhibitors and cytotoxic agents. The presence of a bromine atom at the 7-position may enhance lipophilicity, potentially improving cell membrane permeability.
-
Enzyme Inhibition: Many quinoline derivatives function by inhibiting specific enzymes crucial for disease progression. Kinases, such as Src and Epidermal Growth Factor Receptor (EGFR), are common targets for this class of compounds.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile | Src-dependent cells | 0.1 | [2] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Pancreas Cancer (DAN-G) | 1.23 | [3] |
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Cervical Cancer (SISO) | 1.49 | [3] |
| 4-anilinoquinolinylchalcone derivative (4a) | Breast Cancer (MDA-MB-231) | Not specified, but showed high cytotoxicity | [4] |
| 5,7-dibromo-8-hydroxyquinoline | Breast Cancer (MCF-7) | Significantly higher cytotoxicity than in normal cells | [5] |
Comparative In Vitro Enzyme Inhibition Data
This table presents the enzyme inhibitory activity of representative quinoline derivatives, offering a perspective on the potential targets for this compound.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile with 4-methylpiperazine side chain | Src Kinase | 1.2 | [2] |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR Tyrosine Kinase | Potent inhibitor (specific IC50 not provided) | [6] |
| 4-anilino-7-pyridyl-3-quinolinecarbonitrile derivative (17) | Src Kinase | Potent inhibitor (specific IC50 not provided) | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: Kinase activity is determined by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[11]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.[11]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme (e.g., Src, EGFR) and the specific peptide substrate in an appropriate assay buffer.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
General Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for the in vitro evaluation of novel compounds.
Potential Signaling Pathway Inhibition
Caption: A potential mechanism of action via inhibition of key signaling kinases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

